Biotin-PEG4-NHS ester
説明
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLVBHCSSNJCMJ-JXQFQVJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG4-NHS ester, a widely used reagent for the covalent labeling of proteins, antibodies, and other biomolecules. It details the reagent's chemical properties, mechanism of action, and applications, and provides detailed protocols for its use in common experimental workflows.
Core Concepts: Introduction to this compound
This compound is a chemical tool that facilitates the attachment of biotin (B1667282) to molecules containing primary amines (-NH₂). This process, known as biotinylation, is fundamental in a vast array of life science applications. The reagent consists of three key components:
-
Biotin: A vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This strong and specific interaction is the cornerstone of many detection and purification systems.
-
PEG4 (Polyethylene Glycol) Spacer: A four-unit polyethylene (B3416737) glycol chain that acts as a flexible, hydrophilic spacer arm. This spacer is crucial for several reasons:
-
It increases the water solubility of the reagent and the resulting biotinylated molecule, which helps to prevent the aggregation of labeled proteins in solution.[1][2]
-
Its length (approximately 29 Ångstroms) and flexibility minimize steric hindrance, ensuring that the biotin tag is readily accessible for binding to avidin or streptavidin.[2][3]
-
-
NHS (N-hydroxysuccinimide) Ester: A highly reactive group that specifically targets and forms a stable, covalent amide bond with primary amines, which are commonly found on the side chains of lysine (B10760008) residues and at the N-terminus of proteins.[4][5][]
Physicochemical Properties
The quantitative properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Citations |
| Chemical Formula | C₂₅H₄₀N₄O₁₀S | [4][7][8][9] |
| Molecular Weight | 588.67 g/mol | [3][4][8] |
| CAS Number | 459426-22-3 | [4][7][8] |
| Appearance | White to off-white/grey solid | [4][10] |
| Purity | Typically >90-97% | [4][7][8][11] |
| Spacer Arm Length | 29 Å | [2][3] |
| Solubility | Soluble in water (up to 10 mg/ml), DMSO, DMF, DCM, THF, Chloroform | [3][4][7][12] |
| Storage Conditions | -20°C, desiccated. Protect from moisture and air. | [3][4][7][12] |
| Shipping Conditions | Ambient temperature | [4][9] |
Mechanism of Action: The Biotinylation Reaction
This compound facilitates the biotinylation of target molecules through a nucleophilic acyl substitution reaction. The primary amine on a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a pH range of 7.0 to 9.0.[3][4][10]
Experimental Protocols
Successful biotinylation requires careful attention to buffer composition, reagent concentration, and reaction conditions. Below are detailed protocols for common applications.
General Considerations
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[7][9][13] Phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0 is a common choice.[7][14]
-
Reagent Preparation: this compound is moisture-sensitive.[1][13] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[8][15] Prepare stock solutions immediately before use by dissolving the reagent in an anhydrous solvent like DMSO or DMF.[7][8] While aqueous solutions can be made, they are less stable due to hydrolysis and should be used immediately.[7][16]
-
Molar Excess: The ratio of this compound to the target molecule must be optimized. For concentrated protein solutions (~10 mg/mL), a 10- to 20-fold molar excess is often sufficient.[8] For more dilute solutions (~2 mg/mL), a greater molar excess (≥20-fold) may be required to achieve the desired degree of labeling.[2][7][14]
Protocol 1: Biotinylation of a Purified Antibody (e.g., IgG)
This protocol is designed for labeling 1 mg of IgG at a concentration of 2 mg/mL.
A. Materials:
-
IgG solution (1 mg at 2 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO
-
Desalting column or dialysis cassette for purification
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
B. Procedure:
-
Antibody Preparation: Ensure the antibody is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[17]
-
Prepare Biotin-PEG4-NHS Stock Solution: Immediately before use, dissolve this compound in DMSO to create a 10-20 mM stock solution.[7] For example, dissolving ~2 mg in 170 µL of water or an appropriate volume of DMSO yields a ~20 mM solution.[7]
-
Calculate Molar Excess: For a 2 mg/mL IgG solution (MW ~150,000 g/mol ), a 20-fold molar excess is a good starting point.
-
mmoles of IgG = (1 mg) / (150,000 mg/mmol) = 6.67 x 10⁻⁶ mmol
-
mmoles of Biotin Reagent = 6.67 x 10⁻⁶ mmol * 20 = 1.33 x 10⁻⁴ mmol
-
Volume of 20 mM stock = (1.33 x 10⁻⁴ mmol) / (0.02 mmol/mL) = 6.65 µL
-
-
Biotinylation Reaction: Add the calculated volume of the Biotin-PEG4-NHS stock solution to the antibody solution. Mix gently.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][8][13]
-
Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.[18]
-
Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column or by dialyzing against PBS.[7][8]
-
Storage: Store the biotinylated antibody under the same conditions as the original, unlabeled antibody, typically at 4°C for short-term or -20°C for long-term storage.[7]
Protocol 2: Labeling of Cell Surface Proteins
This protocol is for labeling proteins on the surface of live cells in suspension.
A. Materials:
-
Cell suspension (e.g., 25 x 10⁶ cells/mL)
-
Ice-cold, amine-free PBS (pH 8.0)
-
This compound
-
Quenching Buffer (e.g., PBS with 100 mM glycine)
B. Procedure:
-
Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media.[3][7]
-
Resuspend Cells: Resuspend the cell pellet at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[3][7]
-
Prepare Biotin-PEG4-NHS Solution: Immediately before use, prepare a stock solution as described in Protocol 1. A final concentration of 2 mM biotin reagent in the cell suspension is often effective.[3][7]
-
Biotinylation Reaction: Add the biotin reagent to the cell suspension. Incubate for 30 minutes at room temperature. For temperature-sensitive applications or to reduce internalization of the label, the incubation can be performed at 4°C.[3][7]
-
Quench Reaction: Wash the cells three times with an ice-cold quenching buffer (e.g., PBS + 100 mM glycine) to stop the reaction and remove excess biotin reagent.[3]
-
Final Wash: Perform a final wash with ice-cold PBS. The cells are now ready for downstream applications such as lysis, immunoprecipitation, or flow cytometry.
Downstream Application Workflow: Biotin-Based Affinity Purification
Biotinylated molecules are powerful tools for affinity purification. A common workflow involves using a biotinylated antibody to isolate its target antigen from a complex mixture like a cell lysate.
This workflow demonstrates how the high-affinity interaction between biotin and streptavidin allows for the efficient capture and purification of target proteins from a complex biological sample. The specificity is provided by the antibody, while the biotin tag serves as a universal handle for purification.
References
- 1. attogene.com [attogene.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. proteochem.com [proteochem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. apexbt.com [apexbt.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Surface protein biotinylation [protocols.io]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. furthlab.xyz [furthlab.xyz]
An In-depth Technical Guide to Biotin-PEG4-NHS Ester: Structure, Properties, and Applications
For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. Biotin-PEG4-NHS ester has emerged as a valuable reagent for such purposes, offering a versatile tool for the biotinylation of proteins, antibodies, and other primary amine-containing molecules. This guide provides a comprehensive overview of its structure, properties, and key experimental applications.
Core Properties and Specifications
This compound is a water-soluble, pegylated reagent designed for the simple and efficient labeling of biomolecules. Its structure incorporates a biotin (B1667282) moiety, a tetra-polyethylene glycol (PEG4) spacer arm, and an N-hydroxysuccinimide (NHS) ester functional group. This combination of features provides several advantages in bioconjugation workflows.
The NHS ester reacts specifically and efficiently with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, at a pH range of 7-9 to form stable amide bonds.[1][2] The hydrophilic PEG4 spacer arm not only increases the water solubility of the reagent and the resulting biotinylated molecule but also reduces aggregation of labeled proteins in solution.[2][3] Furthermore, the length and flexibility of the PEG spacer minimize steric hindrance, ensuring efficient binding of the biotin tag to avidin (B1170675) or streptavidin.[2]
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 588.67 g/mol | [2][4][5] |
| Molecular Formula | C25H40N4O10S | [1][4][6] |
| Purity | >90-97% | [1][4][6] |
| Spacer Arm Length | 29 Å | [2] |
| Solubility | Water (10 mg/mL), DMSO, DMF, DCM | [1][6][7] |
| Optimal Reaction pH | 7.0 - 9.0 | [1][2][6] |
Chemical Structure and Reaction Mechanism
The fundamental utility of this compound lies in its ability to covalently attach a biotin label to a target molecule. This is achieved through the reaction of the NHS ester with a primary amine.
Caption: Molecular components of this compound.
The reaction mechanism involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Caption: Reaction of this compound with a primary amine.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protein Biotinylation
This protocol outlines the general procedure for biotinylating a protein with this compound.
Materials:
-
Protein of interest (1-10 mg/mL)
-
This compound
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
-
Prepare this compound Stock Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[8][9] Dissolve the reagent in anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL or a specific molar concentration).[8][9] This stock solution should be used immediately as the NHS-ester moiety readily hydrolyzes.[8][10]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[11] The optimal molar ratio may need to be determined empirically, with more dilute protein solutions potentially requiring a higher molar excess.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[9][11]
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer.[8][11]
Purification of Biotinylated Proteins
Affinity purification is a common method to isolate biotinylated proteins from complex mixtures using the strong interaction between biotin and streptavidin.[12]
Materials:
-
Biotinylated protein sample
-
Streptavidin-conjugated beads (e.g., streptavidin agarose (B213101) resin)
-
Binding/Wash Buffer (e.g., PBS)
-
Elution Buffer
Procedure:
-
Binding: Incubate the biotinylated protein sample with streptavidin beads to allow the biotinylated proteins to bind to the beads.[12]
-
Washing: Wash the beads with binding/wash buffer to remove non-biotinylated proteins and other contaminants.[12]
-
Elution: Elute the biotinylated proteins from the beads. Due to the high affinity of the biotin-streptavidin interaction, elution often requires harsh, denaturing conditions such as boiling in SDS-PAGE sample buffer or using buffers with low pH or high concentrations of guanidine (B92328) HCl.[13][14] Alternatively, milder elution can be achieved using competitive elution with free biotin, especially when using monomeric avidin resins or anti-biotin antibodies.[14][15]
Caption: Workflow for the affinity purification of biotinylated proteins.
Analysis of Biotinylated Proteins
Several methods can be employed to confirm and analyze the biotinylation of proteins.
1. HABA Assay for Biotin Incorporation:
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to estimate the degree of biotin incorporation.[8][10] This method is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[10][16]
Procedure:
-
Prepare a HABA/Avidin solution.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add the biotinylated protein sample to the solution and mix.
-
Measure the absorbance at 500 nm again after it stabilizes.
-
The change in absorbance is proportional to the amount of biotin in the sample.[10][16]
2. Western Blotting:
Western blotting is a common technique to detect biotinylated proteins.
Procedure:
-
Separate the biotinylated protein sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific binding.
-
Probe the membrane with a streptavidin-conjugate, such as streptavidin-HRP (Horseradish Peroxidase).
-
Detect the signal using a chemiluminescent substrate.
3. Mass Spectrometry:
Mass spectrometry (MS) can be used for the direct detection and identification of biotinylated proteins and the specific sites of biotinylation.[17][18] This technique is particularly useful for identifying proteins in proximity labeling experiments.[19][20]
Procedure:
-
Enrich the biotinylated proteins using streptavidin affinity purification.
-
Elute the bound proteins or perform on-bead digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify biotinylated peptides based on the mass shift corresponding to the biotin-PEG4 moiety.
Caption: Common methods for the analysis of biotinylated proteins.
Storage and Stability
This compound is sensitive to moisture and should be stored at -20°C, protected from light and moisture, often with a desiccant.[3][6][21] When stored properly in its solid form, it is stable for at least two years.[6] Aqueous stock solutions should be prepared immediately before use, while anhydrous stock solutions in DMSO or DMF can be stored for several days at -20°C.[6] It is important to allow the reagent to warm to room temperature before opening to prevent condensation.[8]
References
- 1. This compound, 459426-22-3 | BroadPharm [broadpharm.com]
- 2. goldbio.com [goldbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. proteochem.com [proteochem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. goldbio.com [goldbio.com]
- 13. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. tandfonline.com [tandfonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Direct Identification of Biotinylated Proteins from Proximity Labeling (Spot-BioID) | Springer Nature Experiments [experiments.springernature.com]
- 20. Protein–Protein Interaction Analysis Using Proximity Biotinylation Enzymes [jstage.jst.go.jp]
- 21. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to Biotin-PEG4-NHS Ester: Mechanism and Applications
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a widely used technique for detection, purification, and immobilization of proteins and other macromolecules. This guide provides a comprehensive overview of Biotin-PEG4-NHS ester, a popular reagent for this purpose, detailing its mechanism of action, experimental protocols, and key applications.
Core Concepts: Understanding the Components
This compound is a multi-component reagent designed for efficient and specific biotinylation of molecules containing primary amines. Its structure and function can be understood by examining its three key components:
-
Biotin: A vitamin with an exceptionally high and specific affinity for the proteins avidin (B1170675) and streptavidin. This strong interaction forms the basis for numerous detection and purification systems in molecular biology.
-
PEG4: A polyethylene (B3416737) glycol (PEG) linker consisting of four repeating ethylene (B1197577) glycol units. This hydrophilic and flexible spacer arm offers several advantages, including increased water solubility of the labeled molecule, which helps to reduce aggregation.[1][2][3][4] The length of the PEG spacer also minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin or streptavidin.[1][2][3]
-
NHS Ester: An N-Hydroxysuccinimide ester is a reactive group that readily and specifically forms a stable amide bond with primary amine groups (-NH2).[5][6][7] This reaction is most efficient in a slightly alkaline environment (pH 7-9).[1][2][3][5]
Mechanism of Action: Covalent Bond Formation
The fundamental mechanism of action of this compound involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable, covalent amide bond, with N-hydroxysuccinimide (NHS) released as a byproduct.[5] In the context of proteins, the primary targets for this reaction are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of each polypeptide chain.[5][6]
Figure 1: Mechanism of this compound reaction with a primary amine.
It is important to note that while NHS esters are highly reactive towards primary amines, some studies have indicated potential side reactions with other nucleophilic amino acid side chains, such as serine, threonine, and tyrosine, particularly under certain conditions.[8][9] However, the reaction with primary amines is predominant and the most widely utilized for biotinylation.
Quantitative Data Summary
The efficiency of biotinylation can be influenced by several factors, including the concentration of the protein and the molar excess of the this compound reagent. The following table summarizes key quantitative parameters for this reagent.
| Parameter | Value | Source(s) |
| Molecular Weight | 588.67 g/mol | [1] |
| Spacer Arm Length | 29 Å | [1][4] |
| Solubility in Water | 10 mg/mL | [1][4] |
| Optimal Reaction pH | 7.0 - 9.0 | [1][2][3][5][10] |
| Recommended Molar Excess (IgG) | 12- to 20-fold | [4][6] |
| Resulting Biotin Molecules per IgG | 3 - 6 | [4][5] |
Experimental Protocols
Below are detailed methodologies for common biotinylation procedures using this compound.
Protein Biotinylation
This protocol outlines the general steps for biotinylating a purified protein solution.
Materials:
-
This compound
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for dissolving the reagent)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine (B1666218), a buffer exchange must be performed.[5][11]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in an appropriate solvent. For aqueous reactions, it can be dissolved directly in water or an amine-free buffer.[1] For stock solutions, anhydrous DMF or DMSO can be used.[6] It is crucial to use the reconstituted reagent immediately as the NHS-ester moiety readily hydrolyzes and becomes non-reactive.[5]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[11] The optimal molar ratio may need to be determined empirically based on the protein concentration and desired degree of labeling.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[5][11]
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris-HCl) can be added.
-
Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column or dialysis against a suitable storage buffer.[5][11]
Cell Surface Biotinylation
This protocol is designed for labeling proteins on the surface of living cells.
Materials:
-
Cells in suspension or adherent culture
-
Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)
-
This compound
-
Quenching solution (e.g., PBS containing 100 mM glycine or Tris)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing culture media.[4] Resuspend or keep the cells in ice-cold PBS at a concentration of approximately 25 x 10^6 cells/mL.[4]
-
Prepare Biotin Reagent: Immediately before use, prepare a stock solution of this compound in an appropriate solvent.
-
Biotinylation Reaction: Add the this compound solution to the cell suspension to a final concentration of 2-5 mM.[12]
-
Incubation: Incubate the reaction for 30 minutes at room temperature. To minimize internalization of the biotin reagent, the incubation can be performed at 4°C.[4]
-
Quenching: Stop the reaction by adding a quenching solution and incubate for 5-10 minutes.
-
Washing: Wash the cells multiple times with ice-cold PBS to remove excess biotin reagent and quenching solution.
-
Cell Lysis: The biotinylated cells are now ready for lysis and subsequent downstream applications such as affinity purification.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for protein biotinylation followed by affinity purification.
References
- 1. goldbio.com [goldbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
The Crucial Role of PEGylation in Advancing Biotinylation Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotinylation, the process of attaching biotin (B1667282) to molecules, is a cornerstone of modern life sciences, enabling a vast array of applications from affinity purification to targeted drug delivery. The unparalleled strength of the biotin-streptavidin interaction provides a robust and highly specific tool for researchers. However, the inherent properties of biotin and many biotinylation reagents, such as hydrophobicity and the potential for steric hindrance, can limit their effectiveness. The advent of Polyethylene Glycol (PEG)ylation, the covalent attachment of PEG chains, has revolutionized the field by addressing these limitations. This technical guide provides an in-depth exploration of PEGylation and its transformative role in the design and application of biotinylation reagents, offering enhanced solubility, reduced steric hindrance, and minimized immunogenicity.
Introduction to Biotinylation and the Need for PEGylation
Biotin, a small vitamin, forms an exceptionally strong and specific non-covalent bond with the proteins avidin (B1170675) and streptavidin, with a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁵ M)[1][2]. This high-affinity interaction is the foundation of numerous biotechnological applications. However, the practical application of biotinylation is not without its challenges:
-
Solubility: Many conventional biotinylation reagents are hydrophobic, leading to poor solubility in aqueous buffers. This can result in aggregation of the labeled protein and complicates the biotinylation procedure, often requiring the use of organic solvents like DMSO or DMF[3].
-
Steric Hindrance: The biotin binding sites in avidin and streptavidin are located deep within the protein structure. If the biotin molecule is attached too closely to a large biomolecule, steric hindrance can prevent efficient binding to avidin or streptavidin[4].
-
Immunogenicity: The introduction of non-native chemical linkers and biotin itself can sometimes elicit an immune response, which is a significant concern in the development of therapeutic agents[5].
PEGylation has emerged as a powerful strategy to overcome these hurdles. PEG is a hydrophilic, flexible, and biocompatible polymer that, when incorporated into biotinylation reagents, confers several advantageous properties.
The Advantages of PEGylated Biotinylation Reagents
The incorporation of PEG chains into biotinylation reagents offers a multitude of benefits that enhance their performance in a wide range of applications.
Increased Solubility
The hydrophilic nature of the PEG spacer arm significantly increases the water solubility of the biotinylation reagent and the resulting biotinylated molecule[6][7]. This is a critical advantage, as it often eliminates the need for organic solvents during the labeling reaction and reduces the propensity for aggregation of the labeled protein during storage[7].
Reduced Steric Hindrance
The flexible and extended nature of the PEG spacer arm acts as a long linker that physically separates the biotin moiety from the labeled molecule. This increased distance minimizes steric hindrance, allowing the biotin to more easily access the deep binding pockets of avidin and streptavidin, leading to more efficient capture and detection[4][8].
Minimized Immunogenicity
PEG is known to be non-immunogenic and can shield the attached molecule from the host's immune system, a phenomenon often referred to as the "stealth effect." In the context of biotinylated therapeutics, this can reduce the risk of an adverse immune response[5].
Data Presentation: A Comparative Overview of Biotinylation Reagents
The choice of biotinylation reagent is critical for the success of an experiment. The following tables summarize key quantitative data for a selection of common non-PEGylated and PEGylated biotinylation reagents to facilitate comparison.
| Table 1: Solubility of Amine-Reactive Biotinylation Reagents | |
| Reagent | Approximate Water Solubility |
| NHS-Biotin | Essentially water-insoluble (requires organic solvent)[3] |
| Sulfo-NHS-Biotin (Water-Soluble Biotin-NHS) | 4 mg/mL |
| NHS-PEG4-Biotin | 10 mg/mL[5][7] |
| Table 2: Spacer Arm Length of Common Amine-Reactive Biotinylation Reagents | |
| Reagent | Spacer Arm Length (Ångströms) |
| NHS-Biotin | 13.5 Å |
| NHS-LC-Biotin | 22.4 Å |
| NHS-PEG4-Biotin | 29 Å[5][7] |
| NHS-SS-PEG4-Biotin | 37.9 Å[9] |
| NHS-PEG12-Biotin | 56 Å |
| Table 3: Biotin-Avidin/Streptavidin Binding Affinity | |
| Interaction | Dissociation Constant (Kd) |
| Biotin - Avidin | ~1.3 x 10⁻¹⁵ M[1] |
| Biotin - Streptavidin | ~10⁻¹⁴ to 10⁻¹⁵ M[2] |
| Biotin-PEGn - Avidin/Streptavidin | While specific Kd values for different PEG lengths are not readily available, the use of PEG linkers is widely reported to improve binding efficiency by reducing steric hindrance[4][8][10]. |
Experimental Protocols
The following are detailed protocols for common laboratory techniques that can be significantly enhanced by the use of PEGylated biotinylation reagents.
Protocol for Sandwich ELISA using a PEGylated Biotinylated Detection Antibody
This protocol describes a typical sandwich ELISA workflow for the quantification of a target antigen, utilizing a biotinylated detection antibody, which can be prepared using a PEGylated biotinylation reagent for improved performance.
Materials:
-
96-well high-binding microplate
-
Capture antibody specific for the target antigen
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Standard protein (purified antigen)
-
Samples containing the antigen of interest
-
Biotinylated detection antibody (prepared using a reagent like NHS-PEG4-Biotin)
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer to a final concentration of 1-10 µg/mL. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking buffer and wash the plate three times with wash buffer.
-
Sample/Standard Incubation: Add 100 µL of standards and samples (diluted in blocking buffer) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the samples/standards and wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in blocking buffer to the recommended concentration. Add 100 µL to each well and incubate for 1 hour at room temperature[9].
-
Washing: Aspirate the detection antibody and wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in blocking buffer (e.g., 1:5,000 to 1:20,000)[11]. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Aspirate the Streptavidin-HRP and wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm on a plate reader.
Protocol for Western Blotting with a PEGylated Biotinylated Primary Antibody
This protocol outlines the detection of a target protein on a Western blot using a primary antibody that has been labeled with a PEGylated biotin reagent.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Biotinylated primary antibody (prepared using a reagent like NHS-PEG4-Biotin)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Imaging system
Procedure:
-
Blocking: Following protein transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody in blocking buffer to its optimal working concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in blocking buffer (a typical starting dilution is 1:5,000 to 1:15,000)[12]. Incubate the membrane with the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane in the substrate solution for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system (e.g., CCD camera or film).
Protocol for Immunoprecipitation (Pull-Down Assay) with a PEGylated Biotinylated Bait Protein
This protocol describes the use of a biotinylated "bait" protein, prepared with a PEGylated biotin reagent, to capture its interacting "prey" proteins from a cell lysate.
Materials:
-
Cell lysate containing the "prey" protein(s)
-
Purified, biotinylated "bait" protein (prepared using a reagent like NHS-PEGn-Biotin)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads. Take the required volume of bead slurry and place it in a microcentrifuge tube. Place the tube on a magnetic rack or centrifuge to pellet the beads, and then discard the supernatant.
-
Bead Equilibration: Wash the beads three times with 500 µL of binding/wash buffer. After each wash, pellet the beads and discard the supernatant.
-
Bait Protein Immobilization: Resuspend the washed beads in binding/wash buffer. Add the biotinylated "bait" protein to the bead suspension. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three times with binding/wash buffer to remove any unbound "bait" protein.
-
Prey Protein Capture: Add the cell lysate to the beads now coated with the "bait" protein. Incubate for 1-2 hours at 4°C with gentle rotation to allow the "bait" and "prey" proteins to interact.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with cold binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in an appropriate elution buffer to release the "prey" protein (and "bait" protein, depending on the elution method). For analysis by SDS-PAGE and Western blotting, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analysis: Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting, mass spectrometry).
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts discussed in this guide.
Caption: Workflow of a Sandwich ELISA using a PEGylated biotinylated detection antibody.
Caption: Targeted drug delivery using a PEGylated biotinylated nanoparticle.
Caption: Experimental workflow for proximity labeling (e.g., BioID/TurboID).
Conclusion
PEGylation has fundamentally improved the utility of biotinylation reagents in modern biological research and drug development. By enhancing solubility, reducing steric hindrance, and minimizing immunogenicity, PEGylated biotinylation reagents enable more robust, sensitive, and reliable results across a wide spectrum of applications. The ability to tailor the length of the PEG spacer arm provides an additional layer of control, allowing researchers to optimize their experimental design for specific applications. As the fields of proteomics, diagnostics, and targeted therapeutics continue to advance, the strategic use of PEGylated biotinylation reagents will undoubtedly play an increasingly vital role in driving innovation and discovery.
References
- 1. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. neb.com [neb.com]
- 6. Biotinylation | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 9. acebiolab.com [acebiolab.com]
- 10. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basic Sandwich ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
The PEG4 Spacer in Biotinylation: A Technical Guide to Enhancing Assay Performance
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of biomolecules is a cornerstone of numerous applications, from affinity purification to sensitive detection assays. The choice of biotinylation reagent, specifically the nature of the spacer arm separating the biotin (B1667282) moiety from the target molecule, can profoundly impact experimental outcomes. This technical guide delves into the significant advantages conferred by a polyethylene (B3416737) glycol (PEG) spacer, focusing on the commonly utilized PEG4 linker.
The incorporation of a PEG4 spacer in biotinylation reagents offers a trifecta of benefits: enhanced solubility, reduced steric hindrance, and minimized non-specific binding. These attributes directly translate to improved assay sensitivity, reliability, and reproducibility.
Core Advantages of the PEG4 Spacer
The unique properties of the PEG4 spacer address common challenges encountered in biotinylation, particularly when working with proteins and other macromolecules.
1. Increased Solubility and Reduced Aggregation:
Proteins, especially antibodies, can be prone to aggregation upon modification with hydrophobic biotinylation reagents. The PEG4 spacer is a hydrophilic polyethylene glycol chain that imparts its water-soluble nature to the biotinylated molecule.[1][2][3][4][5] This increased hydrophilicity helps to prevent the aggregation of labeled proteins, even when stored in solution, a notable advantage over reagents with hydrocarbon spacers.[1][2][4][5]
2. Minimized Steric Hindrance for Enhanced Binding:
The biotin-binding pockets of avidin (B1170675) and streptavidin are situated below the protein surface.[6] A spacer arm is crucial for extending the biotin moiety away from the surface of the labeled molecule, thereby making it more accessible to the binding sites of avidin or streptavidin.[7] The PEG4 spacer provides a long and flexible arm, typically around 29 angstroms, which effectively minimizes steric hindrance.[8] This ensures a more efficient and robust interaction between the biotinylated molecule and its binding partner.[9]
3. Reduction of Non-Specific Binding:
The inert and hydrophilic nature of the PEG spacer can help to reduce non-specific binding of the biotinylated molecule to surfaces or other proteins in a complex mixture.[10] This is particularly advantageous in applications such as pull-down assays and immunoassays, where minimizing background signal is critical for achieving high sensitivity and specificity.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with a typical PEG4 biotinylation reagent, NHS-PEG4-Biotin.
| Property | Value | Reference |
| Spacer Arm Length | 29 Å | [8] |
| Molecular Weight | 588.67 g/mol | [8] |
| Solubility in Water | 10 mg/mL | [8] |
| Application | Recommended Molar Excess of NHS-PEG4-Biotin | Resulting Biotin Incorporation | Reference |
| Antibody Labeling (1-10 mg/mL IgG) | 20-fold | 4-6 biotins per antibody | [1] |
| Antibody Labeling (50-200 µg IgG) | 50-fold | 1-5 biotins per antibody | [2] |
| Cell Surface Protein Labeling | 2 mM (final concentration) | N/A | [8] |
Experimental Protocols
Detailed methodologies are crucial for successful biotinylation. The following are representative protocols for antibody and cell surface protein labeling using an amine-reactive NHS-PEG4-Biotin reagent.
Protocol 1: Biotinylation of Antibodies in Solution
This protocol is suitable for labeling 1-10 mg of antibody.
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG4-Biotin
-
Anhydrous DMSO or DMF (if NHS-PEG4-Biotin is not water-soluble) or ultrapure water for water-soluble formulations
-
Desalting column or dialysis cassette for buffer exchange and removal of excess biotin
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Preparation of NHS-PEG4-Biotin Stock Solution:
-
Immediately before use, prepare a 10-20 mM stock solution of NHS-PEG4-Biotin.[1][8] For water-soluble formulations, dissolve the reagent in ultrapure water.[8] For non-water-soluble formulations, use anhydrous DMSO or DMF.[4] The NHS-ester is susceptible to hydrolysis, so the stock solution should be used without delay.[1]
-
-
Biotinylation Reaction:
-
Removal of Excess Biotin:
-
Purify the biotinylated antibody from excess non-reacted and hydrolyzed biotin reagent using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).[1]
-
-
Quantification of Biotin Incorporation (Optional):
-
Storage:
-
Store the biotinylated antibody under the same conditions as the unlabeled antibody, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Biotinylation of Cell Surface Proteins
This protocol is designed for labeling proteins on the surface of living cells in suspension.
Materials:
-
Cells in suspension
-
Ice-cold PBS, pH 8.0
-
NHS-PEG4-Biotin (water-soluble form recommended)
-
Quenching buffer (e.g., PBS containing 100 mM glycine)
-
Cell lysis buffer
-
Streptavidin-agarose beads for pull-down
Procedure:
-
Cell Preparation:
-
Preparation of NHS-PEG4-Biotin Solution:
-
Immediately before use, prepare a stock solution of water-soluble NHS-PEG4-Biotin in ultrapure water (e.g., 20 mM).[8]
-
-
Biotinylation Reaction:
-
Quenching the Reaction:
-
Wash the cells three times with quenching buffer (e.g., PBS + 100 mM glycine) to stop the reaction and remove excess biotin reagent.[8]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the biotinylated cells using a suitable lysis buffer to solubilize the membrane proteins.
-
-
Affinity Purification of Biotinylated Proteins:
-
The biotinylated cell surface proteins can now be isolated from the cell lysate using streptavidin-agarose beads in a pull-down assay.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of a PEG4 spacer in biotinylation.
Caption: Logical relationship of PEG4 spacer advantages.
Caption: Reduction of steric hindrance by a PEG4 spacer.
Caption: Workflow for cell surface protein pull-down.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. attogene.com [attogene.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. apexbt.com [apexbt.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. broadpharm.com [broadpharm.com]
Biotin-PEG4-NHS Ester: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Biotin-PEG4-NHS ester, a critical reagent for researchers, scientists, and drug development professionals. Understanding these core characteristics is paramount for the successful design and execution of experiments involving the biotinylation of proteins, antibodies, and other primary amine-containing biomolecules. This document offers a comprehensive overview of best practices, detailed experimental protocols, and quantitative data to ensure optimal reagent performance and reproducible results.
Executive Summary
This compound is a widely utilized biotinylation reagent that facilitates the covalent attachment of biotin (B1667282) to molecules of interest through a polyethylene (B3416737) glycol (PEG) spacer. This process is fundamental for a variety of applications, including affinity purification, immunoassays, and targeted drug delivery. The reagent's efficacy is, however, intrinsically linked to its solubility and stability, which are influenced by factors such as solvent choice, pH, temperature, and storage conditions. This guide consolidates critical data and procedural information to navigate these parameters effectively.
Solubility Profile
The solubility of this compound is a key consideration for the preparation of stock solutions and reaction mixtures. The hydrophilic nature of the PEG4 spacer enhances its aqueous solubility compared to linkers composed solely of hydrocarbons.[1][2] For optimal performance, it is recommended to prepare fresh solutions before use.[3] If storage is necessary, anhydrous stock solutions in DMSO or DMF can be stored for several days at -20°C.[4]
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Reported Solubility | Notes | Citations |
| Water | 10 mg/mL | Aqueous stock solutions should be prepared immediately before use. | [2][4] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble, 125 mg/mL (ultrasonication may be needed) | Recommended for preparing concentrated stock solutions. Anhydrous DMSO is critical for stability. | [4][5][6][7][8] |
| Dimethylformamide (DMF) | Soluble | Another recommended organic solvent for stock solution preparation. Anhydrous DMF is essential. | [5][6][7] |
| Dichloromethane (DCM) | Soluble | --- | [5][6][7][9] |
| Tetrahydrofuran (THF) | Soluble | --- | [5][7][9] |
| Chloroform | Soluble | --- | [5][7] |
Stability Characteristics
The stability of this compound is critically dependent on environmental conditions, primarily moisture, pH, and temperature. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, a competing reaction that can significantly reduce the efficiency of biotinylation.
Storage and Handling
Proper storage is essential to maintain the reactivity of the reagent. It is recommended to store this compound at -20°C in a desiccated environment and protected from light.[1][3][4][5][7] The solid form is reported to be stable for at least two years under these conditions.[4] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10]
pH-Dependent Stability
The rate of NHS ester hydrolysis is highly pH-dependent, increasing significantly with rising pH.[11] While the reaction with primary amines is also more rapid at alkaline pH, so is the competing hydrolysis reaction.[11] Therefore, a balance must be struck to achieve efficient labeling. The optimal pH range for the reaction of NHS esters with primary amines is between 7.0 and 9.0.[2][5][6][7]
Table 2: Half-life of NHS Ester Hydrolysis at Various pH and Temperature Conditions
| pH | Temperature | Half-life of Hydrolysis | Citations |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of this compound solutions and a general protocol for protein biotinylation.
Preparation of Stock Solutions
4.1.1 Aqueous Solutions (for immediate use):
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the reagent.
-
Dissolve in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.0 to the desired concentration (e.g., 10 mg/mL).[2][4]
-
Use the solution immediately, as the NHS-ester moiety readily hydrolyzes in aqueous environments.[10][12] Do not store aqueous solutions.[10][12]
4.1.2 Organic Stock Solutions (for short-term storage):
-
Equilibrate the vial of this compound to room temperature.
-
Add anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial to achieve the desired concentration (e.g., 100-200 mM).
-
Vortex briefly to ensure complete dissolution.
-
If stored properly with complete exclusion of moisture, this stock solution may be stable for several months at -20°C. Avoid repeated freeze-thaw cycles.[3]
General Protocol for IgG Biotinylation
This protocol is an example and may require optimization for specific applications.
-
Protein Preparation: Dissolve or buffer exchange the IgG into an amine-free buffer at pH 7.2-8.5 (e.g., PBS, HEPES, or borate (B1201080) buffer). Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[13][10][12]
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in water or anhydrous DMSO. For example, a 20 mM stock solution can be made by adding 170 µL of ultrapure water to 2 mg of the reagent.
-
Biotinylation Reaction: Add a calculated molar excess of the this compound solution to the protein solution. A 20-fold molar excess is a common starting point for IgG at 2 mg/mL.[12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][12]
-
Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine.[13]
-
Purification: Remove non-reacted and hydrolyzed this compound by dialysis or gel filtration using an appropriate desalting column.[12]
-
Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.[10]
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Reaction mechanism of this compound with a primary amine.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. goldbio.com [goldbio.com]
- 3. This compound, CAS 459426-22-3 | AxisPharm [axispharm.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. This compound, 459426-22-3 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
An In-depth Technical Guide to NHS Ester Chemistry for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone technique for the covalent labeling of proteins. We will delve into the core principles of the reaction, critical parameters influencing its efficiency, and detailed protocols for successful conjugation. This document is intended to be a practical resource for researchers in academia and industry, particularly those involved in drug development, diagnostics, and fundamental biological research.
The Core Principle: Amine-Reactive Chemistry
NHS ester chemistry is the most common method for labeling proteins, targeting the primary amines (–NH₂) present at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[1][2] The reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]
The reaction's efficiency is highly dependent on pH. A slightly alkaline environment (pH 7.2-8.5) is optimal, as it deprotonates the primary amines, making them more nucleophilic and reactive.[3][4] However, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency.[1][4]
Quantitative Data for Optimal Labeling
Successful protein labeling with NHS esters requires careful consideration of several quantitative parameters. The following tables summarize key data points to guide experimental design.
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the stability of NHS esters as a function of pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.5 | Room Temperature | ~30 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | <10 minutes |
| Source:[1][5][6][7][8] |
Table 2: Recommended Reaction Parameters for NHS Ester Labeling
This table provides a starting point for optimizing your protein labeling experiments. The optimal conditions can vary depending on the specific protein and the desired degree of labeling.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is typically between 8.3 and 8.5 for efficient aminolysis while minimizing hydrolysis.[3][4] |
| Molar Excess of NHS Ester | 5- to 20-fold | A higher molar excess generally results in a higher degree of labeling. For monolabeling, an 8-fold molar excess is a good starting point.[4][9] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency.[3] At 2.5 mg/mL, labeling efficiency is generally around 35%, while at 1 mg/mL, it can be 20-30%.[10] |
| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | Longer incubation times may be necessary at lower temperatures or pH values.[3][11] |
| Reaction Buffer | Phosphate (B84403), Bicarbonate, Borate, or HEPES buffer | Amine-containing buffers such as Tris must be avoided as they will compete with the protein for reaction with the NHS ester.[3] |
| Source:[3][4][5][9][10][11] |
Detailed Experimental Protocols
This section provides a generalized protocol for labeling a protein with an NHS ester. This protocol should be optimized for your specific protein and label.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3]
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[3][4]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[3]
-
Purification column (e.g., gel filtration column, desalting column)[3]
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers. If necessary, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[3]
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[3] The concentration of the stock solution will depend on the desired molar excess.
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is crucial to use an anhydrous solvent and prepare the solution fresh.[3]
-
-
Labeling Reaction:
-
Add the calculated volume of the NHS ester stock solution to the protein solution.
-
Mix the reaction gently by pipetting or vortexing.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[3] If using a light-sensitive label, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching reagent such as Tris or glycine (B1666218) can be added to a final concentration of 50-100 mM.[3] This will react with any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL). The DOL is the average number of label molecules per protein molecule and can be determined using spectrophotometry.[10]
-
Store the labeled protein under appropriate conditions, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.[2]
-
Visualizing the Chemistry and Workflow
Visual diagrams are essential for understanding complex processes. The following diagrams, generated using the DOT language, illustrate the core reaction, the experimental workflow, and a relevant signaling pathway where this chemistry is applied.
NHS Ester Reaction with a Primary Amine
Caption: Chemical reaction of an NHS ester with a primary amine on a protein.
Experimental Workflow for NHS Ester Protein Labeling
Caption: A typical experimental workflow for protein labeling using NHS esters.
Application in Signaling Pathway Analysis: EGFR Signaling
NHS ester chemistry is widely used to label proteins for studying their function in complex biological systems. For example, labeling the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling, with a fluorescent dye allows for the visualization of its trafficking and localization within the cell upon ligand binding.[12][13] This is crucial for understanding normal cell processes and diseases like cancer where EGFR signaling is often dysregulated.[14]
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. nanocomposix.com [nanocomposix.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 9. interchim.fr [interchim.fr]
- 10. biotium.com [biotium.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Time-resolved proximity labeling of protein networks associated with ligand-activated EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
An In-depth Technical Guide to the Applications of Biotinylation in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in molecular biology, offering a versatile and robust method for labeling and isolating proteins, nucleic acids, and other macromolecules. The exceptionally high affinity and specificity of the interaction between biotin and streptavidin-family proteins form the basis of a wide array of applications, from elucidating complex protein-protein interaction networks to developing novel therapeutic agents. This guide provides a comprehensive overview of the core principles of biotinylation, detailed methodologies for key experiments, and a summary of quantitative data to aid in experimental design and interpretation. Furthermore, it includes visual representations of key workflows and signaling pathways to facilitate a deeper understanding of the logical relationships and experimental processes.
Introduction to Biotinylation
Biotin, a small, water-soluble B vitamin (Vitamin B7), can be attached to various molecules without significantly altering their biological activity due to its relatively small size (244.31 g/mol ).[1][2] The strength of the non-covalent interaction between biotin and streptavidin (or avidin) is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[3][4][5] This near-irreversible bond provides exceptional stability under a wide range of experimental conditions, including extremes of pH, temperature, and in the presence of denaturing agents.[3]
There are two primary methods for biotinylating molecules:
-
Chemical Biotinylation: This method utilizes reactive biotin derivatives, most commonly N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins).[6][7][8] This approach is straightforward but can result in random labeling at multiple sites.[6]
-
Enzymatic Biotinylation: This highly specific method employs the bacterial enzyme Biotin Ligase (BirA), which recognizes a 15-amino acid sequence known as the AviTag.[9][10][11] BirA catalyzes the covalent attachment of biotin to a specific lysine residue within the AviTag, resulting in a homogeneously labeled product with a 1:1 biotin-to-protein ratio.[9][11]
Core Applications of Biotinylation
The versatility of biotinylation has led to its widespread adoption in numerous molecular biology applications:
-
Protein-Protein Interaction (PPI) Studies: Biotinylation is central to techniques like Proximity-Dependent Biotin Identification (BioID), where a promiscuous biotin ligase is fused to a protein of interest. Upon addition of biotin, this fusion protein biotinylates nearby proteins, which can then be isolated and identified by mass spectrometry, providing a snapshot of the protein's interaction network in living cells.[12][13][14][15][16]
-
Affinity Purification: The high affinity of the biotin-streptavidin interaction allows for the efficient and specific isolation of biotinylated molecules from complex mixtures. This is widely used in pull-down assays to purify proteins, protein complexes, and nucleic acids.[5]
-
Immunoassays: Biotinylated antibodies are extensively used in various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting, to enhance signal detection and sensitivity.[17][18][19][20]
-
Cell Surface Labeling: Biotinylation reagents that are impermeable to the cell membrane can be used to specifically label proteins on the cell surface. These labeled proteins can then be isolated and analyzed, providing insights into the cell surface proteome and the dynamics of membrane proteins.[21][22] This is often coupled with flow cytometry for quantitative analysis.[23][24][25]
-
Drug Discovery and Development: Biotinylation plays a crucial role in drug discovery by facilitating the development of targeted drug delivery systems. Biotin can be conjugated to drugs or nanoparticles to target cells that overexpress biotin receptors, such as many cancer cells.[26] It is also utilized in high-throughput screening assays to identify and characterize drug candidates.
Quantitative Data in Biotinylation
The success of biotinylation-based experiments relies on a thorough understanding of the quantitative parameters governing the biotin-streptavidin interaction and the efficiency of the labeling process.
| Parameter | Value | Significance | Reference(s) |
| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M | Indicates an extremely strong and stable interaction, crucial for the reliability of biotin-based assays. | [3][4][5] |
| Dissociation Rate Constant (k_off) of Biotin-Streptavidin | 2.4 x 10⁻⁶ s⁻¹ | A very slow off-rate, contributing to the stability of the complex once formed. | [27] |
| HABA Assay Detection Limit | ~2 nmol | A common colorimetric method for quantifying biotin incorporation. | [28] |
| Fluorescent Biotin Quantitation Kit Sensitivity | ≥ 0.1 nmol/well | Offers higher sensitivity compared to the HABA assay for determining biotinylation levels. | [29] |
| In situ Biotinylation Efficiency (EGFR) | ~80% | Demonstrates the high efficiency of enzymatic biotinylation in a cellular context. | [30] |
Experimental Protocols
Chemical Biotinylation of Proteins using NHS Ester
This protocol describes a general procedure for labeling proteins with an amine-reactive biotin-NHS ester.
Materials:
-
Protein to be biotinylated (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-Biotin reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) should be avoided as they will compete with the labeling reaction.[8][31]
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin in DMF or DMSO to a concentration of 20 mg/mL.[31]
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the NHS-Biotin stock solution to the protein solution.[31] For more dilute protein solutions, a higher molar excess may be required.[31]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[31]
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent like Tris or glycine.
-
Removal of Unreacted Biotin: Separate the biotinylated protein from unreacted biotin using a desalting column or through dialysis against a suitable buffer.[31]
Enzymatic Biotinylation of AviTag-fused Proteins using BirA
This protocol outlines the site-specific biotinylation of a protein containing the AviTag sequence.
Materials:
-
Purified AviTag-fused protein
-
Purified BirA enzyme
-
10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)
-
100 mM ATP solution
-
100 mM MgCl₂ solution
-
50 mM Biotin solution
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the AviTag-fused protein, 10X reaction buffer, ATP, MgCl₂, and biotin. The final concentration of the substrate protein should ideally be up to 40 µM for efficient biotinylation.[32]
-
Initiate the Reaction: Add the BirA enzyme to the reaction mixture. A typical ratio is 2.5 µg of BirA for every 10 nmol of substrate protein.[32]
-
Incubation: Incubate the reaction at 30°C for 1 hour with gentle mixing.[33] For lower substrate concentrations, the incubation time may need to be extended, or more enzyme may be required.[32]
-
Optional Second Addition: For maximal biotinylation, a second aliquot of fresh biotin and BirA can be added and incubated for another hour.[33]
-
Purification: Purify the biotinylated protein to remove the BirA enzyme and excess biotin, for example, by affinity chromatography if the BirA is tagged (e.g., GST-BirA) or by size exclusion chromatography.
Proximity-Dependent Biotin Identification (BioID)
This protocol provides a general workflow for identifying protein-protein interactions using BioID.
Materials:
-
Cells stably expressing a BioID fusion protein (protein of interest fused to a promiscuous biotin ligase)
-
Cell culture medium supplemented with 50 µM biotin
-
Lysis buffer (containing detergents and protease inhibitors)
-
Streptavidin-coated beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Culture and Biotin Labeling: Culture the stable cell line expressing the BioID fusion protein. Induce biotinylation by adding 50 µM biotin to the culture medium and incubate for a defined period (e.g., 16-24 hours).[12]
-
Cell Lysis: Harvest the cells and lyse them using a stringent lysis buffer to solubilize proteins.
-
Affinity Capture: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by on-bead digestion with trypsin.
-
Mass Spectrometry Analysis: Identify the eluted proteins by mass spectrometry.
-
Data Analysis: Compare the identified proteins to a negative control (e.g., cells expressing the biotin ligase alone) to identify specific interactors of the protein of interest.
Visualizing Workflows and Pathways
Proximity-Dependent Biotin Identification (BioID) Workflow
Caption: A schematic overview of the BioID experimental workflow.
Simplified EGFR Signaling Pathway Studied by Biotinylation
Caption: Simplified EGFR signaling cascade investigated using biotinylation.
Conclusion
Biotinylation, underpinned by the remarkably strong and specific biotin-streptavidin interaction, remains an indispensable tool in the molecular biologist's arsenal. Its applications are vast and continue to expand, driven by the development of novel biotinylation reagents and methodologies. From dissecting intricate cellular signaling pathways to pioneering new frontiers in targeted drug delivery, the principles and techniques outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the power of biotinylation in their respective fields. The continued innovation in this area promises to further enhance our ability to probe and manipulate biological systems with ever-increasing precision and sophistication.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 4. Streptavidin - Wikipedia [en.wikipedia.org]
- 5. mdc-berlin.de [mdc-berlin.de]
- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 7. biotium.com [biotium.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]
- 10. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Site-specific biotinylation of purified proteins using BirA. | Semantic Scholar [semanticscholar.org]
- 12. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying Protein-Protein Associations at the Nuclear Envelope with BioID - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BioID: A Method to Generate a History of Protein Associations | Springer Nature Experiments [experiments.springernature.com]
- 15. cjur.ca [cjur.ca]
- 16. BioID [bpmsf.ucsd.edu]
- 17. ELISA Protocols | Antibodies.com [antibodies.com]
- 18. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 19. ELISA Protocol(biotin)-Chongqing Biospes Co., Ltd [biospes.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell surface biotinylation [protocols.io]
- 23. biotium.com [biotium.com]
- 24. biocompare.com [biocompare.com]
- 25. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 26. Covalent functionalization of G protein-coupled receptors by small molecular probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00294F [pubs.rsc.org]
- 27. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 29. mesoscale.com [mesoscale.com]
- 30. researchgate.net [researchgate.net]
- 31. proteochem.com [proteochem.com]
- 32. genecopoeia.com [genecopoeia.com]
- 33. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
An In-depth Technical Guide to Amine-Reactive Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of amine-reactive biotinylation reagents, essential tools for the covalent labeling of proteins, peptides, and other biomolecules. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development, enabling a wide range of applications from affinity purification to cellular imaging.[1] This document will delve into the chemistry of these reagents, provide detailed experimental protocols, and present quantitative data to aid in the selection of the most appropriate reagent for specific research needs.
Core Principles of Amine-Reactive Biotinylation
Amine-reactive biotinylation reagents are designed to form stable covalent bonds with primary amines (-NH2), which are abundantly found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[2][3] This high prevalence and surface accessibility make primary amines a common and reliable target for bioconjugation.[3] The fundamental reaction involves the nucleophilic attack of the amine group on an electrophilic functional group within the biotinylation reagent, resulting in a stable amide bond.[3]
The most widely utilized class of amine-reactive functional groups is the N-hydroxysuccinimide (NHS) ester.[2][3] NHS esters react efficiently with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0) to form a stable amide linkage.[2][3] A critical consideration is the competing reaction of hydrolysis of the NHS ester in aqueous solutions.[2] Therefore, reactions are typically performed in non-amine-containing buffers such as phosphate-buffered saline (PBS).[3]
Types of Amine-Reactive Biotinylation Reagents
A variety of amine-reactive biotinylation reagents are available, differing in their solubility, spacer arm length, and whether they are cleavable. The choice of reagent is critical and depends on the specific application.
-
NHS Esters: These are the conventional amine-reactive reagents. They have limited water solubility and typically need to be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[4][5]
-
Sulfo-NHS Esters: The addition of a sulfonate group to the N-hydroxysuccinimide ring significantly increases the water solubility of these reagents.[6][7] This allows for biotinylation to be performed entirely in aqueous buffers, which is particularly advantageous for labeling proteins that are sensitive to organic solvents.[7] Furthermore, the negative charge of the sulfo-NHS group renders the reagent membrane-impermeable, making it ideal for the specific labeling of cell surface proteins.[8][9]
The length of the spacer arm between the biotin molecule and the reactive group can also be a crucial factor. Longer spacer arms can reduce steric hindrance, improving the accessibility of the biotin tag for binding to avidin (B1170675) or streptavidin.[7]
Table 1: Properties of Common Amine-Reactive Biotinylation Reagents
| Reagent Name | Chemical Structure | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Key Features |
| NHS-Biotin | Biotin-NHS | 13.5 | No | Yes | Standard reagent for intracellular and general protein labeling.[8] |
| Sulfo-NHS-Biotin | Biotin-Sulfo-NHS | 13.5 | Yes | No | Ideal for cell surface protein labeling due to its water solubility and membrane impermeability.[6][8][9] |
| NHS-LC-Biotin | Biotin-LC-NHS | 22.4 | No | Yes | Long-chain spacer arm reduces steric hindrance. |
| Sulfo-NHS-LC-Biotin | Biotin-LC-Sulfo-NHS | 22.4 | Yes | No | Water-soluble with a long-chain spacer for improved binding accessibility in cell surface applications. |
| NHS-SS-Biotin | Biotin-SS-NHS | 24.3 | No | Yes | Contains a cleavable disulfide bond in the spacer arm, allowing for elution of the labeled protein from avidin/streptavidin supports under reducing conditions. |
| Sulfo-NHS-SS-Biotin | Biotin-SS-Sulfo-NHS | 24.3 | Yes | No | Water-soluble and cleavable, suitable for reversible cell surface labeling and purification.[10] |
Experimental Protocols
Detailed Protocol for Cell Surface Protein Biotinylation
This protocol provides a detailed methodology for the selective labeling of proteins on the plasma membrane of cultured cells using a membrane-impermeable sulfo-NHS ester biotinylation reagent.
Materials:
-
Cells cultured in appropriate plates (e.g., 35 mm plates)[11]
-
Ice-cold Dulbecco's Phosphate-Buffered Saline with calcium and magnesium (DPBS+)[11]
-
Sulfo-NHS-LC-Biotin reagent
-
Quenching solution: 100 mM Glycine in DPBS+[11]
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper[11]
-
Immobilized NeutrAvidin or Streptavidin beads[11]
-
Wash Buffers (e.g., buffers with varying salt concentrations and detergents)[11]
-
2x SDS-PAGE loading buffer[11]
Procedure:
-
Cell Preparation:
-
Biotinylation Reaction:
-
Prepare the biotinylation solution by dissolving the Sulfo-NHS-LC-Biotin reagent in ice-cold DPBS+ at a concentration of 0.25 to 2.5 mg/ml.[11] This solution should be prepared immediately before use.
-
Add 400 μl of the biotinylation solution to each 35 mm plate and incubate on ice for 30 minutes with gentle rocking.[11]
-
-
Quenching:
-
Cell Lysis:
-
Lyse the cells by adding 200 μl of lysis buffer to each plate.[11]
-
Use a cell scraper to detach the cells and collect the lysate in a microcentrifuge tube.[11]
-
Incubate the lysate on a rotating wheel at 4°C for 1 hour.[11]
-
Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.[11]
-
-
Affinity Purification of Biotinylated Proteins:
-
While the cells are lysing, prepare the NeutrAvidin beads. For each sample, wash 40 μl of a 50% slurry of beads twice with 0.5 ml of DPBS+ and twice with 0.5 ml of a wash buffer (e.g., LB2).[11]
-
Resuspend the washed beads in 20 μl of lysis buffer.[11]
-
Add the clarified cell lysate to the prepared beads and incubate overnight on a rotating wheel at 4°C.[11]
-
-
Washing and Elution:
-
Centrifuge the samples to pellet the beads and discard the supernatant.[11]
-
Wash the beads sequentially with different wash buffers to remove non-specifically bound proteins. A typical wash series could be once with the lysis buffer, twice with a high-salt wash buffer, and once with a low-salt wash buffer.[11]
-
After the final wash, aspirate the supernatant and add 25 μl of 2x SDS-PAGE loading buffer to the beads.[11]
-
Heat the samples at 70-95°C for 10 minutes to elute the biotinylated proteins.[11]
-
-
Analysis:
-
The eluted proteins can now be analyzed by SDS-PAGE and Western blotting using specific antibodies to identify proteins of interest.[11]
-
Visualizations
Logical and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the chemical reaction of amine-reactive biotinylation and a typical experimental workflow.
Caption: Chemical reaction of an NHS-ester biotinylation reagent with a primary amine on a protein.
Caption: General experimental workflow for the biotinylation and purification of proteins.
Application in Signaling Pathway Analysis
Amine-reactive biotinylation is a powerful tool for studying protein-protein interactions within signaling pathways. For instance, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, biotinylation can be used to label cell surface proteins, including EGFR itself, to study changes in its interactions upon ligand binding. A specialized technique called K-BMAPS (kinase-catalyzed biotinylation to map signaling) utilizes ATP-biotin as a kinase cosubstrate to label substrates of kinases like EGFR, allowing for the identification of downstream signaling components.[12][13][14]
Caption: Application of biotinylation techniques in studying the EGFR signaling pathway.
Applications in Drug Development
Biotinylation has become an indispensable technology in the pharmaceutical industry, contributing to both drug development and diagnostics.[15]
-
Enhanced Drug Delivery: Biotinylation can be used to target drugs to specific cells or tissues.[15] For example, biotin receptors are often overexpressed in cancer cells, and biotin can be used as a targeting ligand to increase the tumor-specific uptake of therapeutic agents.[16] This approach can enhance the therapeutic efficacy and reduce the toxicity of drugs.[16]
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, biotinylation reagents can facilitate the precise and targeted delivery of cytotoxic drugs to cancer cells.[]
-
Diagnostic Assays: Biotin-labeled antibodies are crucial for the development of sensitive and specific immunoassays, such as ELISA, for disease detection and monitoring.[15] The strong biotin-streptavidin interaction allows for robust signal amplification.[15]
Conclusion
Amine-reactive biotinylation reagents are versatile and powerful tools for researchers, scientists, and drug development professionals. A thorough understanding of their chemistry, properties, and the availability of optimized protocols is essential for their successful application. By carefully selecting the appropriate reagent and following established methodologies, biotinylation can provide invaluable insights into protein function, cellular processes, and contribute to the development of novel therapeutics and diagnostics.
References
- 1. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. apexbt.com [apexbt.com]
- 7. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 8. Sulfo-NHS-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 9. Thermo Scientific™ EZ-Link™ Sulfo-NHS-Biotin | LabMart Limited [labmartgh.com]
- 10. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 12. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biotinylation: Transforming Precision and Efficiency in Drug Development and Diagnostics - KanBo [kanboapp.com]
- 16. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols: Biotin-PEG4-NHS Ester for Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation is a widely used technique in life sciences research for the non-radioactive labeling of proteins, particularly antibodies. The process involves the covalent attachment of biotin (B1667282) to a molecule. The high-affinity interaction between biotin (Vitamin B7) and streptavidin or avidin (B1170675) is one of the strongest known non-covalent biological interactions, making it an ideal tool for detection, purification, and various assay formats.[1][2]
Biotin-PEG4-NHS ester is a popular reagent for this purpose. It consists of three key components:
-
Biotin: A small molecule that binds with high specificity and affinity to streptavidin and avidin.[1][3]
-
PEG4 (Polyethylene Glycol) Spacer: A hydrophilic, four-unit polyethylene (B3416737) glycol chain. This spacer arm enhances the water solubility of the labeled antibody, which can reduce aggregation.[3][4][5][6][7] The extended and flexible nature of the PEG spacer also minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin.[5][6]
-
NHS (N-hydroxysuccinimide) Ester: A reactive group that efficiently forms a stable amide bond with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of polypeptides in antibodies.[3][4][8]
This document provides a detailed protocol for the biotinylation of antibodies using this compound, along with key experimental considerations and applications.
Chemical Properties and Reaction Mechanism
This compound facilitates the straightforward labeling of antibodies. The NHS ester reacts with primary amines on the antibody in a nucleophilic substitution reaction, forming a stable covalent amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient under mild alkaline conditions (pH 7-9).[3][5][6]
Reaction Scheme:
Antibody-NH₂ + Biotin-PEG4-NHS → Antibody-NH-CO-PEG4-Biotin + NHS
Applications of Biotinylated Antibodies
Biotinylated antibodies are versatile tools with numerous applications in research and diagnostics, including:
-
Immunoassays: Widely used in Enzyme-Linked Immunosorbent Assays (ELISA), Western blotting, and Immunohistochemistry (IHC) for sensitive detection.[1][9][10] The biotin-streptavidin system allows for significant signal amplification.[11]
-
Flow Cytometry: For the identification and analysis of cell surface antigens.[10]
-
Affinity Purification: Biotinylated antibodies can be used to capture and isolate their target antigens from complex mixtures using streptavidin-coated beads or resins.[9][12]
-
Protein-Protein Interaction Studies: Used in pull-down assays to study interactions between proteins.[10]
-
Cell Separation: Biotinylated antibodies can be used to label specific cell populations for subsequent isolation using streptavidin-coated magnetic beads.[2]
Experimental Protocols
Materials
-
Antibody to be labeled (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate buffer (pH 7.2-8.5). Avoid buffers containing primary amines like Tris or glycine.[3][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.0
-
Purification system: Desalting column (e.g., Sephadex G-25), spin column, or dialysis cassette for removal of unreacted biotin.[3][13]
Antibody Preparation
-
The antibody solution should be free of any amine-containing substances and stabilizers like sodium azide.[14]
-
If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL for optimal labeling.[8][15] A concentration of at least 2 mg/mL is often recommended for consistent results.[14][16]
This compound Preparation
Note: this compound is moisture-sensitive.[3] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM or 1-10 mg/mL).[3][8][9][10]
-
The reconstituted NHS-ester is prone to hydrolysis and should be used immediately. Do not store the reconstituted reagent.[3][7]
Biotinylation Reaction
-
Calculate Molar Excess: The degree of biotinylation can be controlled by adjusting the molar ratio of this compound to the antibody. A molar excess of 5:1 to 30:1 is a common starting point.[9] For IgG antibodies, a 20-fold molar excess typically results in the incorporation of 3-5 biotin molecules per antibody.[3][7]
-
Reaction: Slowly add the calculated amount of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7][17] Some protocols suggest incubating for up to 4 hours at room temperature in the dark.[9][14]
-
Quenching: Stop the reaction by adding the Quenching Buffer (e.g., to a final concentration of 50-100 mM). Incubate for an additional 10-30 minutes at room temperature.[9]
Purification of the Biotinylated Antibody
It is crucial to remove unreacted biotin to prevent interference in downstream applications. Common purification methods include:
-
Dialysis/Buffer Exchange: Dialyze the labeled antibody against PBS (pH 7.4) with several buffer changes.[9]
-
Size Exclusion Chromatography: Use a desalting column to separate the larger biotinylated antibody from the smaller, unreacted biotin molecules.[13]
Storage
Store the purified biotinylated antibody at 4°C for short-term use or aliquot and store at -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[9]
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Optimal results are often achieved at concentrations of 2 mg/mL or higher.[8][14][15][16] |
| Biotin:Antibody Molar Ratio | 5:1 to 40:1 | A 20-fold molar excess is a common starting point for IgG.[3][9][15] This ratio may need to be optimized for each antibody. |
| Reaction Buffer pH | 7.0 - 8.5 | Must be free of primary amines (e.g., Tris, glycine).[3][5][6][7] |
| Incubation Time | 30 - 60 minutes at room temperature or 2 hours on ice. | Can be extended up to 4 hours.[7][9][14][17] |
| Incubation Temperature | Room Temperature or 4°C | |
| Quenching Time | 10 - 30 minutes |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Presence of primary amines in the antibody buffer. | Dialyze the antibody against an amine-free buffer (e.g., PBS) before labeling.[8] |
| Low antibody concentration. | Concentrate the antibody to at least 1-2 mg/mL.[8][15] | |
| Inactive this compound due to hydrolysis. | Prepare the biotin stock solution immediately before use and protect it from moisture.[3][8] | |
| Loss of Antibody Activity | Biotinylation of lysine residues in the antigen-binding site. | Reduce the molar ratio of biotin to antibody.[8] Consider alternative labeling chemistries that target other functional groups.[8] |
| Antibody Aggregation | Excessive biotinylation. | Reduce the molar excess of the biotinylation reagent or shorten the reaction time. The use of a PEG spacer already helps to minimize this.[3][4][5][6][7] |
Visualizations
Caption: Experimental workflow for antibody biotinylation.
References
- 1. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]
- 2. akadeum.com [akadeum.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. goldbio.com [goldbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 12. ビオチンアフィニティー精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. biomedres.us [biomedres.us]
- 14. drmr.com [drmr.com]
- 15. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 16. broadpharm.com [broadpharm.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes: Utilizing Biotin-PEG4-NHS Ester for Targeted Protein Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein biotinylation is a cornerstone technique in life sciences research, enabling the specific labeling of proteins for a multitude of applications, including purification, immobilization, and detection. The covalent attachment of biotin (B1667282) to a protein of interest allows for its highly specific and high-affinity interaction with streptavidin or avidin (B1170675) conjugates. Biotin-PEG4-NHS ester is a popular reagent for this purpose due to its distinct advantages. The N-Hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2]
The integrated polyethylene (B3416737) glycol (PEG) spacer arm, consisting of four PEG units, is hydrophilic, which enhances the water solubility of the biotinylated protein and helps to prevent aggregation.[3][4] This spacer also provides a flexible, long-chain connection (approximately 29 Å) that minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin.[3][4] These characteristics make this compound an ideal choice for producing high-quality, soluble, and functionally active biotinylated proteins for downstream applications.
Key Features of this compound:
-
Amine-Reactive: Efficiently targets primary amines (lysine residues and N-termini) in a pH range of 7-9.[1][3]
-
Enhanced Solubility: The hydrophilic PEG4 spacer reduces the risk of protein aggregation.[2][4]
-
Reduced Steric Hindrance: The long spacer arm facilitates the binding of biotin to avidin or streptavidin.[2][3]
-
Irreversible Conjugation: Forms a stable, covalent amide bond.[4]
Applications of Biotinylated Proteins:
-
Immunoassays: Development of ELISAs and Western blotting detection systems.
-
Affinity Purification: Isolation of binding partners from complex mixtures like cell lysates using streptavidin-coated beads (pull-down assays).[5]
-
Protein-Protein Interaction Studies: Identification of novel interaction partners through techniques like pull-down assays followed by mass spectrometry.[6]
-
Cell Surface Labeling: Biotinylation of cell surface proteins for studying their expression and function.
-
Flow Cytometry: Detection and analysis of specific cell populations.
Experimental Protocols
Protocol 1: Protein Biotinylation using this compound
This protocol provides a general procedure for the biotinylation of a typical protein, such as an antibody (e.g., IgG). Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Protein of interest (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for buffer exchange
Procedure:
-
Buffer Preparation: Ensure the protein is in an amine-free buffer, such as PBS. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the biotinylation reaction and must be removed by dialysis or buffer exchange.[7]
-
Reagent Preparation: Immediately before use, prepare a 10-20 mg/mL stock solution of this compound in anhydrous DMF or DMSO. The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.[8][9]
-
Biotinylation Reaction:
-
Calculate the required amount of this compound based on the desired molar excess. A 10- to 20-fold molar excess is a common starting point.[8] The optimal ratio depends on the protein concentration and the desired degree of labeling.[10]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[7][8]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).[11] This step is crucial to prevent interference from free biotin in downstream applications.
Protocol 2: Quantification of Biotinylation using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to estimate the degree of biotinylation. It is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[12][13]
Materials:
-
Biotinylated and purified protein sample
-
HABA/Avidin premixed solution or individual reagents
-
Spectrophotometer (cuvette or microplate reader)
Procedure (Cuvette Format):
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500). This is the initial reading.[12]
-
Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approximately 15 seconds).[12]
-
Final Measurement: Measure the absorbance at 500 nm. This is the final reading.
-
Calculation of Biotin Concentration: The change in absorbance is used to calculate the concentration of biotin in the sample. The molar extinction coefficient of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[13]
-
ΔA500 = A500 (initial) - A500 (final)
-
Biotin Concentration (M) = ΔA500 / 34,000
-
-
Calculate Degree of Labeling (Molar Ratio):
-
Determine the molar concentration of your protein.
-
Molar Ratio (Biotin:Protein) = Molar concentration of Biotin / Molar concentration of Protein
-
Data Presentation
The degree of protein biotinylation can be controlled by adjusting the molar ratio of the this compound to the protein during the labeling reaction. The following table provides expected outcomes based on typical starting conditions for an IgG antibody.
| Protein Concentration | Molar Excess of this compound to Protein | Expected Degree of Labeling (Biotin molecules per IgG) |
| 2 mg/mL | 20-fold | 4 - 6[2] |
| 10 mg/mL | 12-fold | 3 - 5[14] |
| 1-10 mg/mL | 20-fold | 4 - 6[2] |
Note: These are estimations, and the optimal ratio should be determined empirically for each specific protein and application.
Visualizations
Experimental Workflow for Protein Biotinylation and Purification
Caption: Workflow for protein biotinylation using this compound.
Application: Pull-Down Assay for Protein-Protein Interaction Studies
Caption: Workflow of a pull-down assay using a biotinylated protein.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. mesoscale.com [mesoscale.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. synapsewaves.com [synapsewaves.com]
- 6. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. vectorlabs.com [vectorlabs.com]
- 9. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. protocol-online.org [protocol-online.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. interchim.fr [interchim.fr]
Application Note: A Guide to Efficient Protein Biotinylation using Biotin-PEG4-NHS Ester
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. The remarkably strong and specific interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin proteins is harnessed for a multitude of applications, including protein purification, detection, and immobilization.[1][2] N-Hydroxysuccinimide (NHS) esters are widely used reagents for biotinylating proteins due to their efficient reaction with primary amines (-NH2), which are abundantly available on the lysine (B10760008) residues and the N-terminus of polypeptides, forming a stable amide bond.[3][4]
Biotin-PEG4-NHS ester is an advanced biotinylation reagent that incorporates a polyethylene (B3416737) glycol (PEG) spacer arm. This hydrophilic spacer imparts greater water solubility to the labeled protein, which can help to reduce aggregation, a common issue with traditional biotinylation reagents that have hydrophobic spacers.[5][6] The PEG spacer also extends the distance between the biotin and the protein, which can minimize steric hindrance and improve the binding of biotin to avidin or streptavidin.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound for protein labeling, with a focus on the critical step of calculating the optimal molar excess of the reagent.
Principle of the Reaction
The biotinylation reaction with this compound is a two-step nucleophilic acyl substitution. The primary amine on a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. The reaction is highly pH-dependent, with an optimal pH range of 7.2-8.5.[3][7] At lower pH, the primary amines are protonated and thus less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[7][8]
Calculating the Molar Excess of this compound
The "molar excess" is the molar ratio of the biotinylation reagent to the protein. Optimizing this ratio is crucial for controlling the degree of labeling (DOL), which is the average number of biotin molecules attached to each protein molecule.
-
Low DOL: May lead to insufficient signal in downstream applications.
-
High DOL: Can cause protein precipitation, loss of biological activity, or steric hindrance.[3]
The optimal molar excess is empirical and should be determined for each specific protein and application. Key factors influencing the required molar excess include:
-
Protein Concentration: Dilute protein solutions generally require a higher molar excess to achieve the same DOL as more concentrated solutions.[3][5]
-
Number of Available Primary Amines: The number of lysine residues and the N-terminal amine on the protein surface will affect the extent of labeling.
Formula for Calculating the Mass of this compound:
To calculate the amount of this compound needed for a specific molar excess, use the following formula:
Where:
-
Molar Excess: The desired molar ratio of this compound to the protein.
-
Mass of Protein (mg): The mass of the protein you intend to label.
-
MW of Biotin-PEG4-NHS (Da): The molecular weight of the this compound reagent.
-
MW of Protein (Da): The molecular weight of the protein in Daltons.
Quantitative Data Summary
The following tables provide recommended starting conditions for biotinylation reactions. These should be considered as starting points and may require optimization for your specific protein and application.
Table 1: Recommended Molar Excess Ratios
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Notes |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling.[3] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for many protein labeling experiments.[9] |
| < 1 mg/mL | 20-50 fold | A higher molar excess is often necessary to compensate for the lower reaction kinetics at lower protein concentrations.[3][6] |
Table 2: Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate (B84403) Buffer | The buffer must be free of primary amines (e.g., Tris, glycine).[3][10][11] |
| pH | 8.3 - 8.5 | Optimal for NHS ester reaction with primary amines.[8][12] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C are slower but can be beneficial for sensitive proteins. |
| Reaction Time | 30-60 minutes at Room Temperature or 2 hours at 4°C | Incubation times can be adjusted to optimize the degree of labeling.[9][13] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 (final concentration 50-100 mM) | Quenches the reaction by consuming unreacted NHS ester.[9][11] |
Experimental Protocol: Biotinylation of a Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein to be labeled
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column or dialysis cassette)
-
Storage Buffer (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Calculate the Required Volume of this compound:
-
Use the formula provided above to calculate the mass of this compound required for your desired molar excess.
-
From the stock solution concentration, calculate the volume needed for the reaction.
-
-
Biotinylation Reaction:
-
Quench the Reaction:
-
Purify the Biotinylated Protein:
-
Determine the Degree of Labeling (Optional):
-
The extent of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: NHS ester reaction signaling pathway.
References
- 1. goldbio.com [goldbio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. broadpharm.com [broadpharm.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Cell Surface Protein Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface protein biotinylation is a powerful and widely used technique to label, isolate, and analyze proteins exposed on the outer surface of the plasma membrane.[1][2][3] This method is instrumental in understanding the cell surface proteome, studying protein trafficking, and identifying drug targets.[][5][6] The process involves covalently attaching a biotin (B1667282) molecule to primary amines of cell surface proteins using a membrane-impermeable biotinylation reagent.[2] The high-affinity interaction between biotin and streptavidin is then exploited to specifically capture and enrich these labeled proteins for downstream analysis.[3][5]
This document provides a detailed, step-by-step guide to performing cell surface protein biotinylation, including protocols for both adherent and suspension cells, downstream analysis, and troubleshooting.
Principle of the Method
The core principle of cell surface biotinylation lies in the specific labeling of proteins accessible on the exterior of a cell. A biotinylation reagent, typically an N-hydroxysuccinimide (NHS) ester of biotin, is used. The NHS ester reacts with primary amines (-NH2) found in the side chains of lysine (B10760008) residues and the N-terminus of proteins.[2][] To ensure that only cell surface proteins are labeled, a membrane-impermeable version of the biotin reagent, such as Sulfo-NHS-Biotin, is used. The sulfonate group on the NHS ring prevents the reagent from crossing the intact plasma membrane.[2]
Following the labeling step, the reaction is quenched to stop any further biotinylation.[3][7] Cells are then lysed, and the biotinylated proteins are captured from the total cell lysate using an affinity matrix conjugated with streptavidin or neutravidin.[1][8] After washing to remove non-biotinylated intracellular proteins, the captured cell surface proteins can be eluted and analyzed by various techniques, including Western blotting, mass spectrometry, or ELISAs.[3][5][8]
Experimental Workflow
The overall workflow for cell surface protein biotinylation and subsequent analysis is depicted below.
Caption: General workflow for cell surface protein biotinylation.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for cell surface protein biotinylation experiments, compiled from various protocols. These values may require optimization depending on the cell type and experimental goals.
| Parameter | Adherent Cells | Suspension Cells | Reference |
| Cell Number | 1-5 x 106 per 10 cm dish | 1-5 x 107 cells | [9] |
| Biotinylation Reagent | Sulfo-NHS-SS-Biotin or Sulfo-NHS-LC-Biotin | Sulfo-NHS-SS-Biotin or Sulfo-NHS-LC-Biotin | [8] |
| Reagent Concentration | 0.25 - 1.0 mg/mL in ice-cold PBS | 0.25 - 1.0 mg/mL in ice-cold PBS | [1][8] |
| Incubation Time | 30 minutes on ice with gentle rocking | 30 minutes on ice with gentle rotation | [1][8] |
| Quenching Solution | 50-100 mM Glycine or Tris in PBS | 50-100 mM Glycine or Tris in PBS | [2][7] |
| Quenching Time | 2 x 5-10 minutes on ice | 2 x 5-10 minutes on ice | [2][8] |
| Lysis Buffer Volume | 0.5 - 1.0 mL per 10 cm dish | 0.5 - 1.0 mL per 1-5 x 107 cells | [1] |
| Streptavidin Bead Slurry | 50 µL of 50% slurry per sample | 50 µL of 50% slurry per sample | [1] |
| Protein Input for Capture | 0.5 - 2.0 mg total protein | 0.5 - 2.0 mg total protein | |
| Elution Buffer | SDS-PAGE sample buffer with DTT or β-mercaptoethanol | SDS-PAGE sample buffer with DTT or β-mercaptoethanol | [1] |
Detailed Experimental Protocols
Protocol 1: Biotinylation of Adherent Cells
Materials:
-
Cells grown to 80-90% confluency in a 10 cm dish
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-SS-Biotin or Sulfo-NHS-LC-Biotin
-
Quenching Buffer: 100 mM Glycine in ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
2X SDS-PAGE Sample Buffer with a reducing agent (e.g., DTT or β-mercaptoethanol)
Procedure:
-
Cell Preparation:
-
Place the culture dish on ice.
-
Gently aspirate the culture medium.
-
Wash the cells twice with 10 mL of ice-cold PBS.
-
-
Biotinylation:
-
Prepare the biotinylation solution immediately before use by dissolving the Sulfo-NHS-Biotin reagent in ice-cold PBS to a final concentration of 0.5 mg/mL.[1]
-
Add 5 mL of the biotinylation solution to the dish, ensuring the entire cell monolayer is covered.
-
-
Quenching:
-
Aspirate the biotinylation solution.
-
Wash the cells twice with 10 mL of ice-cold Quenching Buffer, incubating for 5 minutes on ice with gentle rocking for each wash to quench any unreacted biotin reagent.[8]
-
-
Cell Lysis:
-
Aspirate the Quenching Buffer.
-
Add 1 mL of ice-cold Lysis Buffer with protease inhibitors to the dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant to a new tube.
-
-
Protein Concentration and Input:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Take an aliquot of the lysate (e.g., 20-40 µg) to serve as the "Total Lysate" or "Input" control. Add an equal volume of 2X SDS-PAGE sample buffer.
-
-
Affinity Capture of Biotinylated Proteins:
-
Equilibrate the required amount of streptavidin-agarose beads by washing them three times with Lysis Buffer.
-
Add 0.5-2.0 mg of the cell lysate to the equilibrated beads.
-
Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.[8]
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 3,000 x g for 1 minute) and aspirate the supernatant (this is the "Unbound" fraction).
-
Wash the beads three to five times with 1 mL of Wash Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of 2X SDS-PAGE Sample Buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the biotinylated proteins.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted cell surface proteins.
-
Protocol 2: Biotinylation of Suspension Cells
Procedure:
-
Cell Preparation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
-
Biotinylation:
-
Resuspend the cell pellet in ice-cold PBS containing 0.5 mg/mL of freshly prepared Sulfo-NHS-Biotin at a concentration of 1-5 x 107 cells/mL.
-
Incubate on ice for 30 minutes with gentle rotation.
-
-
Quenching:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold Quenching Buffer.
-
-
Cell Lysis, Affinity Capture, Washing, and Elution:
-
Proceed with steps 4-8 from the adherent cell protocol.
-
Downstream Analysis
Western Blotting
Western blotting is a common method to detect the presence and relative abundance of a specific protein in the biotinylated fraction.[8]
Procedure:
-
Load the "Total Lysate," "Unbound," and "Eluted Surface Protein" fractions onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[8]
Controls for Western Blot Analysis:
-
Surface Protein Control: An antibody against a known cell surface protein (e.g., Na+/K+ ATPase, EGFR) should show enrichment in the eluted fraction.
-
Cytosolic Protein Control: An antibody against a known cytosolic protein (e.g., GAPDH, Actin) should be present in the total lysate but absent or significantly reduced in the eluted fraction, confirming the integrity of the plasma membrane during biotinylation.
Mass Spectrometry
For a global analysis of the cell surface proteome, the eluted biotinylated proteins can be identified and quantified using mass spectrometry.
Signaling Pathway and Logical Relationships
The biotinylation process itself is a biochemical labeling technique rather than a signaling pathway. However, it can be used to study changes in the cell surface expression of receptors involved in signaling pathways. The logical relationship of the experimental design is to selectively isolate surface proteins from the total cellular protein pool.
Caption: Logical diagram of protein separation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of biotinylated proteins | - Inefficient biotinylation (reagent degraded, wrong pH) - Insufficient cell number - Incomplete cell lysis | - Prepare fresh biotinylation reagent; ensure PBS is at pH 7.5-8.0. - Increase the number of cells. - Optimize lysis buffer and incubation time. |
| High background (intracellular proteins in eluate) | - Cell membrane damage during handling - Biotin reagent is membrane-permeable - Insufficient washing of beads | - Handle cells gently; perform all steps on ice. - Use a sulfo-NHS ester biotin reagent. - Increase the number and stringency of washes. |
| No signal for protein of interest in the surface fraction | - Protein is not expressed on the cell surface - Antibody is not working - Protein was not efficiently captured | - Confirm surface localization by other methods (e.g., immunofluorescence). - Validate the antibody with total cell lysate. - Ensure sufficient bead capacity and incubation time for capture. |
| Streptavidin bands in Western blot | - Leaching of streptavidin from the beads | - Use high-quality, cross-linked streptavidin beads. - Avoid boiling samples in reducing sample buffer if using monomeric avidin (B1170675) beads. |
Conclusion
Cell surface protein biotinylation is a versatile and robust method for the selective labeling and isolation of the cell surface proteome. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technique in their studies of cell surface biology, with applications ranging from basic research to drug discovery and development.[][5] Careful attention to experimental details and appropriate controls are crucial for obtaining reliable and reproducible results.
References
- 1. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface protein biotinylation [protocols.io]
- 3. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Surface Protein Biotinylation for SDS-PAGE Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell surface biotinylation [protocols.io]
- 8. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Biotin-PEG4-NHS Ester in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG4-NHS Ester for the biotinylation of proteins and their subsequent use as bait in pull-down assays to study protein-protein interactions. Detailed protocols, quantitative data summaries, and workflow diagrams are included to facilitate experimental success.
Introduction to this compound in Pull-Down Assays
This compound is a versatile reagent for covalently attaching a biotin (B1667282) label to proteins and other biomolecules containing primary amines.[1][2][3][4] The N-Hydroxysuccinimide (NHS) ester group reacts specifically and efficiently with the primary amino groups (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[1][2][3][5] This process, known as biotinylation, allows for the strong and specific capture of the labeled protein ("bait") by streptavidin-conjugated beads, a cornerstone of pull-down assays.
The polyethylene (B3416737) glycol (PEG) spacer arm (PEG4) of this reagent offers several advantages.[1][2][3][4][5] It is a hydrophilic spacer that increases the water solubility of the biotinylated protein, which can help to reduce aggregation.[1][2][3][4][5] The length and flexibility of the PEG spacer also minimize steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin.[4][5]
Pull-down assays are an in vitro technique used to enrich a "prey" protein from a complex mixture, such as a cell lysate, by its interaction with a purified and tagged "bait" protein.[6] In this context, the biotinylated protein serves as the bait, which is immobilized on streptavidin-coated beads. When the cell lysate is incubated with the bait-bound beads, proteins that interact with the bait are captured and subsequently "pulled down". After washing away non-specific binders, the interacting prey proteins can be eluted and identified by methods such as Western blotting or mass spectrometry.
Key Features of this compound:
-
Amine-reactive: Efficiently labels proteins and other molecules at primary amines.[2][3][5]
-
PEGylated Spacer: A hydrophilic PEG4 spacer reduces aggregation and minimizes steric hindrance.[2][3][4][5]
-
Water-Soluble: The reagent itself is water-soluble, simplifying the labeling procedure.[1][2]
-
Irreversible Biotinylation: Forms a stable amide bond, ensuring the biotin label remains attached throughout the pull-down assay.[2][3]
Experimental Protocols
This section provides a detailed two-part protocol: Part A covers the biotinylation of a purified protein using this compound, and Part B describes the subsequent pull-down assay to identify interacting proteins.
Part A: Protein Biotinylation with this compound
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Purified protein of interest ("bait")
-
This compound
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or another amine-free buffer.[1] Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for dissolving the reagent if not using a pre-solubilized format)
-
Desalting column or dialysis cassette to remove excess, unreacted biotin.[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
Procedure:
-
Protein Preparation:
-
Ensure the purified protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[7]
-
-
This compound Solution Preparation:
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[7] The optimal molar ratio may need to be determined empirically. For dilute protein solutions, a higher molar excess may be required.[1][9]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[1][7][9]
-
-
Quench Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester. Incubate for 15 minutes at room temperature.[7]
-
-
Removal of Excess Biotin:
-
Remove unreacted this compound using a desalting column or by dialysis against PBS. This step is crucial to prevent free biotin from binding to the streptavidin beads in the pull-down assay.[1]
-
-
Quantification of Biotin Incorporation (Optional):
-
Storage:
-
Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Quantitative Data for Protein Biotinylation
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1-10 mg/mL | More dilute solutions may require a higher molar excess of biotin reagent.[1][9] |
| Molar Excess of this compound | 10-20 fold | This is a starting point and should be optimized for each protein.[7] |
| Reaction Buffer pH | 7.2 - 8.0 | Higher pH favors the reaction with primary amines.[1] |
| Reaction Temperature | Room Temperature or 4°C/on ice | 4°C or on ice for longer incubations to maintain protein stability.[1][7][9] |
| Reaction Time | 30-60 minutes at RT, 2 hours on ice | Longer incubation times can be used, but protein stability should be considered.[1][7][9] |
| Quenching Agent Concentration | 50-100 mM Tris or Glycine | Effectively stops the labeling reaction.[7] |
Part B: Pull-Down Assay with Biotinylated Bait Protein
This protocol outlines the general steps for a pull-down assay using a biotinylated bait protein and a cell lysate containing potential prey proteins.
Materials:
-
Biotinylated bait protein (from Part A)
-
Streptavidin-conjugated beads (e.g., magnetic beads or agarose (B213101) resin)
-
Cell lysate containing prey proteins
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer compatible with protein interactions)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20 or other detergents to minimize non-specific binding)
-
Elution Buffer (see table below for options)
-
Protease and phosphatase inhibitors
Procedure:
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube. The binding capacity of the beads will be provided by the manufacturer (e.g., 30 µg of biotinylated antibody per milligram of beads).[11]
-
Wash the beads 2-3 times with Wash Buffer to remove any preservatives. Use a magnetic stand for magnetic beads or centrifugation for agarose beads to separate the beads from the supernatant.
-
-
Immobilization of Biotinylated Bait Protein:
-
Resuspend the washed beads in a suitable buffer and add the biotinylated bait protein.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.[3]
-
Wash the beads 2-3 times with Wash Buffer to remove any unbound bait protein.
-
-
Blocking of Beads (Optional but Recommended):
-
To prevent non-specific binding of prey proteins to the streptavidin beads, block any remaining biotin-binding sites by incubating the beads with a solution of free biotin (e.g., 100 µM) for 15-30 minutes.
-
Wash the beads thoroughly with Wash Buffer to remove the free biotin.
-
-
Binding of Prey Proteins:
-
Add the cell lysate (containing protease and phosphatase inhibitors) to the beads with the immobilized bait protein.
-
Incubate for 1-4 hours or overnight at 4°C with gentle rotation to allow the prey proteins to bind to the bait protein.
-
-
Washing:
-
After incubation, wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specifically bound proteins. The stringency of the washes can be adjusted by changing the salt concentration or detergent in the Wash Buffer.
-
-
Elution of Protein Complexes:
-
Elute the bait-prey protein complexes from the beads using an appropriate Elution Buffer. The choice of elution method depends on the downstream application.
-
Quantitative Data for Pull-Down Assay
| Parameter | Recommended Range/Value | Notes |
| Amount of Streptavidin Beads | Manufacturer's recommendation (e.g., 20-50 µL of slurry per pull-down) | Binding capacity varies between bead types and manufacturers.[1][11] |
| Amount of Biotinylated Bait | 1-10 µg per pull-down | This should be optimized based on the expression level of the prey protein.[12] |
| Amount of Cell Lysate | 100 µg - 1 mg total protein | The amount depends on the abundance of the prey protein.[13] |
| Binding Incubation Time | 1-4 hours to overnight | Longer incubation at 4°C can increase the yield of captured complexes.[12] |
| Number of Washes | 3-5 times | Increasing the number of washes reduces background but may also elute weakly interacting partners.[14] |
Elution Methods
| Elution Method | Buffer Composition | Advantages | Disadvantages |
| Denaturing Elution | SDS-PAGE sample buffer (e.g., Laemmli buffer) | Efficient elution for subsequent analysis by SDS-PAGE and Western blotting. | Denatures proteins, not suitable for functional assays. |
| Competitive Elution | High concentration of free biotin (e.g., 2-10 mM) | Mild elution that can preserve protein structure and function.[3] | May not be efficient for very high-affinity interactions. |
| pH Elution | Low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) | Effective for disrupting some protein-protein interactions. | Can denature proteins; requires neutralization after elution.[4] |
| Cleavable Linker Elution | Requires a cleavable linker in the biotin reagent (e.g., containing a disulfide bond) and a reducing agent (e.g., DTT). | Allows for specific elution of the bait-prey complex, leaving the biotin tag on the beads. | Requires the use of a specific cleavable biotinylation reagent.[10] |
Visualizations
Reaction of this compound with a Protein
References
- 1. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 3. bioclone.net [bioclone.net]
- 4. goldbio.com [goldbio.com]
- 5. genscript.com [genscript.com]
- 6. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of binding of transcription factor complex to biotinylated DNA probe by a streptavidin-agarose pulldown assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 11. neb.com [neb.com]
- 12. mdanderson.org [mdanderson.org]
- 13. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cgp.iiarjournals.org [cgp.iiarjournals.org]
Application Notes and Protocols for Using Biotin-PEG4-NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-NHS ester is a versatile reagent used for the efficient and specific biotinylation of primary amines on cell surface proteins. This application note provides a detailed guide for utilizing this compound for labeling cells for subsequent analysis by flow cytometry. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the reagent and the resulting biotinylated molecules, which helps to minimize aggregation.[1][2][3] The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines, such as those found on lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[1][4] This method is particularly advantageous for flow cytometry as it allows for indirect staining with fluorochrome-conjugated streptavidin, which provides signal amplification and flexibility in multicolor panel design.[5] The high affinity of the biotin-streptavidin interaction ensures a stable and robust signal for flow cytometric analysis.[5]
Principle of the Method
The process involves a two-step approach. First, cell surface proteins are labeled with this compound. The NHS ester reacts with primary amines on the cell surface proteins, forming a covalent bond. The PEG4 spacer minimizes steric hindrance and improves accessibility for subsequent detection.[3] In the second step, the biotinylated cells are incubated with a fluorescently labeled streptavidin conjugate. The streptavidin binds with high affinity and specificity to the biotin (B1667282) molecules on the cell surface, providing a fluorescent signal that can be detected by a flow cytometer. This indirect detection method can amplify the signal, as multiple streptavidin molecules can potentially bind to a single biotinylated protein, and each streptavidin molecule can be conjugated to multiple fluorophores.[4][5]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 588.67 g/mol | [3] |
| Spacer Arm Length | 29.0 Å | [1] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [1] |
| Target Moiety | Primary amines (-NH2) | [1][2] |
| Solubility | Water, DMSO, DMF | [1][3] |
| Cell Permeability | Impermeable | [1] |
Table 2: Recommended Reagent Concentrations for Cell Surface Biotinylation
| Reagent | Recommended Concentration | Incubation Time | Incubation Temperature | Reference |
| This compound | 1-2 mM | 30 minutes | Room Temperature or 4°C | [6] |
| Cell Suspension | 1 x 10^7 cells/mL | N/A | N/A | [1] |
| Streptavidin-Fluorophore Conjugate | 0.25 - 1 µg per 10^6 cells (titration recommended) | 30 minutes | 4°C (on ice) | [1][3] |
Table 3: Example of Quantitative Analysis of Biotinylated Red Blood Cells
| Sulfo-NHS-Biotin Concentration (µg/mL) | Molecules of Equivalent Soluble Fluorochrome (MESF)/RBC | Limit of Quantification (LoQ) | Reference |
| 3 | ~32,000 | 1 in 274,000 | [7] |
| 30 | ~200,000 | 1 in 649,000 | [7] |
Experimental Protocols
Protocol 1: Cell Surface Biotinylation with this compound
Materials:
-
Cells of interest in suspension
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Anhydrous Dimethylsulfoxide (DMSO) or sterile water
-
Quenching buffer (e.g., PBS with 100 mM glycine (B1666218) or Tris)
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Centrifuge at 300-400 x g for 5 minutes between washes.
-
Cell Resuspension: Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a final concentration of 1 x 10^7 cells/mL.[1]
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound. Dissolve the ester in anhydrous DMSO or sterile water to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 1-2 mM.[6] Mix gently by inversion.
-
Incubation: Incubate the cells for 30 minutes at room temperature or on ice. Incubation on ice can help to reduce cell internalization of the label.[6]
-
Quenching: To stop the reaction, add quenching buffer to a final concentration of 100 mM. Incubate for 10 minutes on ice.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching buffer.
Protocol 2: Staining of Biotinylated Cells with Fluorescently Labeled Streptavidin for Flow Cytometry
Materials:
-
Biotinylated cells (from Protocol 1)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fluorochrome-conjugated Streptavidin
-
FACS tubes
-
(Optional) Fc block to reduce non-specific binding
-
(Optional) Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)[8]
Procedure:
-
Cell Resuspension: Resuspend the biotinylated cells in 100 µL of cold Flow Cytometry Staining Buffer in a FACS tube.
-
(Optional) Fc Block: If necessary, add an Fc blocking reagent and incubate according to the manufacturer's instructions to prevent non-specific antibody binding.[8]
-
Streptavidin Staining: Add the optimal concentration of fluorochrome-conjugated streptavidin to the cell suspension. It is crucial to titrate the streptavidin conjugate to determine the optimal concentration that provides the best signal-to-noise ratio.[5] A starting point of 0.25-1 µg per 10^6 cells is recommended.[1][3]
-
Incubation: Incubate the cells for 30 minutes at 4°C (on ice) in the dark.[3]
-
Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes between washes.
-
(Optional) Viability Staining: If a non-fixable viability dye is used, it can be added in the last 5-10 minutes of the final wash step. If a fixable viability dye is used, it should be done prior to fixation.
-
Final Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) for flow cytometry analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the chosen fluorochrome.
Mandatory Visualization
Caption: Experimental workflow for cell surface biotinylation and flow cytometry analysis.
Caption: Mechanism of biotinylation and fluorescent detection.
Troubleshooting
| Problem | Possible Cause | Recommended Solution | Reference |
| Weak or No Signal | Insufficient biotinylation | Optimize this compound concentration and incubation time. Ensure PBS is at pH 8.0. | [6] |
| Low expression of target proteins | Use a positive control cell line known to express the target proteins. | [8][9] | |
| Suboptimal streptavidin-fluorophore concentration | Titrate the streptavidin conjugate to find the optimal concentration. | [5] | |
| Inefficient detection | Consider using a brighter fluorophore. | [9] | |
| High Background | Non-specific binding of streptavidin | Include an Fc block step before staining. Ensure adequate washing steps. | [8] |
| Presence of dead cells | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies and streptavidin. | [8] | |
| Endogenous biotin | This is more of a concern for intracellular staining. For surface staining, it's less common but can be addressed with avidin/biotin blocking kits if necessary. | [8] | |
| High concentration of streptavidin conjugate | Titrate the streptavidin conjugate to a lower concentration. | [5] | |
| High Cell Death | Toxicity of the biotinylation reagent | Reduce the concentration of this compound or shorten the incubation time. Perform the incubation on ice. | [6] |
| Harsh cell handling | Handle cells gently, avoid vigorous vortexing, and keep them on ice as much as possible. | [10] | |
| Poor Resolution | High coefficient of variation (CV) | Ensure a single-cell suspension by gently pipetting or filtering before analysis. Run samples at a low flow rate. | [10] |
| Instrument settings not optimized | Calibrate the flow cytometer with compensation controls and set appropriate voltages for all detectors. | [8] |
References
- 1. biotium.com [biotium.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Streptavidin-based quantitative staining of intracellular antigens for flow cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Improved quantitative detection of biotin-labeled red blood cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Biotin-PEG4-NHS Ester in ELISA and Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biotin-PEG4-NHS Ester
This compound is a highly efficient biotinylation reagent used to label antibodies, proteins, and other biomolecules containing primary amines.[1][2] The reagent consists of three key components: a biotin (B1667282) moiety for strong binding to streptavidin or avidin (B1170675), a polyethylene (B3416737) glycol (PEG) spacer arm, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.
The PEG4 spacer arm is a hydrophilic and flexible linker that offers several advantages.[1][2] It increases the water solubility of the labeled molecule, which helps to prevent aggregation of biotinylated antibodies in solution.[1][2] Furthermore, the extended spacer arm minimizes steric hindrance, allowing for more efficient binding of the biotin tag to streptavidin or avidin conjugates in downstream applications.[1] The NHS ester reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide, to form a stable amide bond.[1]
Applications in Immunoassays
The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tool for signal amplification in immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. By using a biotinylated antibody, a single antigen-antibody binding event can be detected by a streptavidin-enzyme conjugate, which then catalyzes a reaction to produce a measurable signal. This amplification strategy significantly enhances the sensitivity of the assay.
Data Presentation: Quantitative Parameters for Immunoassays
The following tables provide a summary of typical concentration ranges and incubation times for key reagents when using biotinylated antibodies in ELISA and Western blotting. It is important to note that optimal conditions should be determined empirically for each specific assay.
Table 1: Recommended Concentration Ranges for ELISA
| Reagent | Concentration Range | Notes |
| Capture Antibody (for Sandwich ELISA) | 1-10 µg/mL | Optimal concentration depends on the antibody's affinity. |
| Biotinylated Detection Antibody | 0.1-3 µg/mL | Titration is recommended to find the optimal concentration. |
| Streptavidin-HRP | 1:2,500 to 1:5,000 dilution | Dilution factor depends on the stock concentration and desired sensitivity. |
Table 2: Recommended Incubation Times for ELISA
| Step | Incubation Time | Temperature |
| Antigen/Capture Antibody Coating | 1-2 hours or overnight | Room Temperature or 4°C |
| Blocking | 1-2 hours | Room Temperature or 37°C |
| Sample/Standard Incubation | 1-2 hours | Room Temperature or 37°C |
| Biotinylated Detection Antibody | 1-2 hours | Room Temperature or 37°C |
| Streptavidin-HRP | 20-60 minutes | Room Temperature |
| Substrate Development | 5-30 minutes | Room Temperature (in the dark) |
Table 3: Recommended Dilutions and Incubation Times for Western Blotting
| Reagent | Dilution Range | Incubation Time | Temperature |
| Biotinylated Primary Antibody | Varies (as per datasheet) | 2 hours to overnight | Room Temperature or 4°C |
| Streptavidin-HRP | 1:5,000 to 1:15,000 | 60 minutes | Room Temperature |
| Chemiluminescent Substrate | N/A | 1-5 minutes | Room Temperature |
Experimental Protocols
Protocol 1: Biotinylation of an Antibody using this compound
This protocol describes the general procedure for labeling an antibody with this compound.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis cassette
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
Procedure:
-
Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Biotin: Remove non-reacted this compound using a desalting column or by dialysis against PBS.
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Indirect ELISA with a Biotinylated Primary Antibody
This protocol outlines the steps for performing an indirect ELISA to detect an antigen using a biotinylated primary antibody.
Materials:
-
96-well microtiter plate
-
Antigen
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Biotinylated Primary Antibody
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Dilute the antigen to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C or for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody to its optimal concentration in Blocking Buffer and add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in Blocking Buffer (e.g., 1:5000) and add 100 µL to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Protocol 3: Western Blotting with a Biotinylated Primary Antibody
This protocol details the procedure for performing a Western blot using a biotinylated primary antibody for enhanced detection.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Biotinylated Primary Antibody
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody in Blocking Buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in Blocking Buffer (e.g., 1:10,000).[2] Incubate the membrane with the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.[3]
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Signal Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane in the substrate solution for 1-5 minutes.[4]
-
Image Acquisition: Capture the chemiluminescent signal using a CCD camera or by exposing the membrane to X-ray film.
Visualization of Experimental Workflows
References
Protocol for the Removal of Excess Biotin-PEG4-NHS Ester Post-Reaction
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research, enabling highly sensitive detection and purification. The Biotin-PEG4-NHS ester is a popular reagent for this purpose, reacting with primary amines on proteins, antibodies, and other biomolecules to form a stable amide bond. A critical step following the biotinylation reaction is the removal of excess, unreacted this compound. Failure to do so can lead to high background signals in assays and competition for binding sites on avidin (B1170675) or streptavidin-based affinity matrices, compromising experimental results. This document provides detailed protocols for quenching the biotinylation reaction and subsequently removing the excess biotinylation reagent using common laboratory techniques.
Quenching of Unreacted this compound
It is crucial to stop the biotinylation reaction by quenching any unreacted NHS esters. This prevents the continued, non-specific labeling of your target molecule or other amine-containing molecules in subsequent steps.[1]
Principle: NHS esters are reactive towards primary amines. To quench the reaction, a surplus of a primary amine-containing compound is added to the reaction mixture. This quenching agent will react with and consume all remaining unreacted this compound.
Common Quenching Agents:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Lysine
-
Hydroxylamine[2]
Protocol: Quenching with Tris Buffer
-
Prepare a 1 M Tris-HCl solution, pH 8.0.
-
Add the Tris-HCl solution to the biotinylation reaction mixture to a final concentration of 20-50 mM.[2][3]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
Protocols for Removal of Excess this compound
After quenching, the free biotin and quenched biotin reagent must be separated from the biotinylated molecule of interest. The choice of method depends on the sample volume, the size of the target molecule, and the required purity.
Dialysis
Dialysis is a size-based separation method suitable for larger sample volumes. It involves the diffusion of small molecules (like excess biotin) across a semi-permeable membrane while retaining larger molecules (the biotinylated product).
Experimental Protocol:
-
Select a dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the molecular weight of your biotinylated molecule (e.g., 10 kDa MWCO for a 50 kDa protein).[4]
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load the quenched biotinylation reaction mixture into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (e.g., PBS), typically 100-200 times the sample volume.[5]
-
Stir the dialysis buffer gently on a stir plate at 4°C.
-
Allow dialysis to proceed for at least 4 hours, with at least three buffer changes over a 24 to 48-hour period for optimal removal.[4][5]
-
After the final dialysis, carefully recover the sample from the tubing or cassette.
Workflow for Dialysis
Caption: Workflow for removing excess biotin via dialysis.
Size-Exclusion Chromatography (Desalting/Spin Columns)
Size-exclusion chromatography (SEC), also known as gel filtration or desalting, separates molecules based on their size.[6] Larger molecules (biotinylated product) pass through the column more quickly, while smaller molecules (excess biotin) are retained in the pores of the chromatography resin and elute later. Spin columns offer a rapid and convenient format for small sample volumes.[4]
Experimental Protocol (Spin Column Format):
-
Select a spin column with a MWCO appropriate for your target molecule (e.g., 7 kDa for most proteins).[4]
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Place the column in a clean collection tube.
-
Slowly apply the quenched biotinylation reaction mixture to the center of the resin bed.
-
Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes).[4]
-
The purified, biotinylated sample is collected in the flow-through, while the excess biotin remains in the column resin.
Workflow for Size-Exclusion Chromatography (Spin Column)
Caption: Workflow for removing excess biotin using a spin column.
Affinity Purification using Streptavidin/Avidin Resin
This method is highly specific and can also serve as a purification step for the biotinylated molecule itself. The strong interaction between biotin and streptavidin/avidin is exploited to capture the biotinylated molecules on a solid support (e.g., magnetic beads or agarose (B213101) resin).
Experimental Protocol (Magnetic Beads Format):
-
Equilibrate the streptavidin-coated magnetic beads with a suitable binding/wash buffer (e.g., PBS with 0.05% Tween-20).[4]
-
Add the quenched biotinylation reaction mixture to the equilibrated beads.
-
Incubate for 30-60 minutes at room temperature with gentle mixing to allow binding of the biotinylated molecules.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant containing the unbound material and excess biotin.
-
Wash the beads three times with the binding/wash buffer to remove any remaining non-specifically bound molecules.
-
Elute the captured biotinylated molecule from the beads. Note that due to the strong biotin-streptavidin interaction, elution often requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) or competitive elution with excess free biotin.[7][8]
Workflow for Affinity Purification
Caption: Workflow for affinity purification of biotinylated molecules.
Data Presentation: Comparison of Removal Methods
The following table summarizes the key characteristics and performance of each method for removing excess this compound.
| Method | Principle | Typical Protein Recovery | Removal Efficiency | Time Required | Key Advantages | Key Disadvantages |
| Dialysis | Size-based separation via a semi-permeable membrane | >90% | High | 24-48 hours | Gentle, suitable for large volumes, low cost. | Time-consuming, potential for sample dilution. |
| Size-Exclusion Chromatography (Spin Column) | Size-based separation through a porous resin | >95%[9] | High (>95%)[9] | <10 minutes | Rapid, high recovery, easy to use. | Limited sample volume capacity, potential for some dilution. |
| Affinity Purification | Specific binding of biotin to immobilized streptavidin/avidin | Variable (depends on elution) | Very High | 30-60 minutes | High specificity, combines removal and purification. | Elution can be harsh and denaturing, potential for irreversible binding. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Protein Recovery | - Protein precipitation. - Non-specific binding to column/membrane. | - Optimize buffer conditions (pH, ionic strength). - Use low-binding tubes and membranes. |
| Incomplete Removal of Excess Biotin | - Insufficient dialysis time or buffer changes. - Inappropriate MWCO for desalting column. | - Increase dialysis duration and frequency of buffer changes. - Ensure the MWCO of the desalting column is appropriate for separating the protein from free biotin. |
| Loss of Protein Activity | - Harsh elution conditions in affinity purification. - Protein instability during long dialysis. | - Use a milder elution method if possible (e.g., competitive elution). - Perform dialysis at 4°C and for the minimum time required. |
The successful removal of excess this compound is a critical step for obtaining reliable and reproducible results in downstream applications. The choice of the optimal removal method—dialysis, size-exclusion chromatography, or affinity purification—will depend on the specific experimental requirements, including sample volume, desired purity, and the nature of the biotinylated molecule. By following the detailed protocols and considering the comparative data presented, researchers can effectively purify their biotinylated products and enhance the quality of their experimental outcomes.
References
- 1. blog.truegeometry.com [blog.truegeometry.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 6. itwreagents.com [itwreagents.com]
- 7. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG4-NHS Ester Labeling Efficiency
Welcome to the technical support center for Biotin-PEG4-NHS ester labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your biotinylation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the labeling process, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Biotinylation | Hydrolyzed this compound: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2][3][4][5][6] | • Proper Storage and Handling: Store the reagent at -20°C with a desiccant.[7][8][9] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][3] • Use Freshly Prepared Solutions: Reconstitute the reagent immediately before use and discard any unused solution as the NHS ester moiety readily hydrolyzes.[1][3][4] For longer-term storage, dissolve in anhydrous DMSO or DMF and store at -20°C, protected from moisture.[1][10] |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target protein for reaction with the NHS ester.[1][3][4][11][12] | • Use Amine-Free Buffers: Perform the reaction in a buffer free of primary amines, such as Phosphate Buffered Saline (PBS) at a pH of 7.2-8.5.[1][3][13][14][15] | |
| Suboptimal pH: The reaction between the NHS ester and primary amines is pH-dependent. At low pH, the amino group is protonated and less reactive.[14][15] At very high pH, the rate of hydrolysis of the NHS ester increases significantly.[14][16][17] | • Optimize Reaction pH: The optimal pH range for the reaction is typically 7-9.[7][18][19] A pH of 8.3-8.5 is often recommended for efficient labeling.[14][15] | |
| Insufficient Molar Ratio of Biotin (B1667282) Reagent: An inadequate amount of the biotinylation reagent will result in a low degree of labeling. | • Adjust Molar Excess: The optimal molar ratio of this compound to protein should be determined empirically.[1][20] For a starting point, a 10- to 20-fold molar excess is often used.[20] For dilute protein solutions (e.g., 2 mg/mL), a greater molar excess (e.g., ≥20-fold) may be required compared to more concentrated solutions (e.g., 10 mg/mL, ≥12-fold).[1] | |
| Protein Precipitation or Aggregation | High Degree of Labeling: Excessive biotinylation can alter the protein's properties and lead to aggregation.[2][21] The hydrophilic PEG4 spacer in this compound helps to reduce aggregation compared to reagents with hydrocarbon spacers.[3][7][8][18][22] | • Control Labeling Stoichiometry: Reduce the molar excess of the biotin reagent to control the number of biotin molecules incorporated per protein molecule.[21] |
| Poor Reagent Solubility: While this compound is water-soluble, high concentrations may not dissolve completely. | • Ensure Complete Dissolution: If dissolving in an aqueous buffer, ensure the reagent is fully dissolved before adding it to the protein solution. For higher concentration stock solutions, use anhydrous DMSO or DMF.[1][10] | |
| Inconsistent Labeling Results | Incomplete Removal of Excess Biotin: Residual, unreacted biotin will lead to inaccurate quantification and can interfere with downstream applications. | • Efficient Purification: Remove excess biotin using methods like dialysis or desalting columns.[1][3][20][23] |
| Batch-to-Batch Variation in Reagent Activity: The reactivity of the NHS ester can decline over time if not stored properly. | • Test Reagent Reactivity: The reactivity of the NHS ester can be assessed by measuring the absorbance of the NHS leaving group at 260-280 nm before and after intentional hydrolysis with a strong base.[5][12] |
Frequently Asked Questions (FAQs)
Reagent and Reaction Conditions
Q1: What is the optimal buffer for the biotinylation reaction?
A1: The ideal buffer is free of primary amines. Phosphate Buffered Saline (PBS) at a pH between 7.2 and 8.5 is commonly recommended.[1][3][13] Buffers containing Tris or glycine should be avoided as they will compete with your protein for the labeling reagent.[1][3][4][11]
Q2: What is the recommended molar ratio of this compound to protein?
A2: The optimal molar ratio depends on the protein and the desired degree of labeling and should be determined empirically.[1][20] A good starting point is a 10- to 20-fold molar excess of the biotin reagent to the protein.[20] The concentration of the protein solution can also influence the required molar excess.[1]
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) |
| 2 mg/mL | ≥ 20-fold |
| 10 mg/mL | ≥ 12-fold |
| Data derived from Thermo Fisher Scientific recommendations.[1] |
Q3: What are the optimal temperature and incubation time for the reaction?
A3: The reaction can be performed at room temperature for 30-60 minutes or at 4°C (on ice) for 2 hours.[1][3][20] Longer incubation times are possible, but the risk of protein degradation and microbial growth should be considered.[3]
Troubleshooting and Optimization
Q4: My protein has low solubility. Will this compound cause it to precipitate?
A4: this compound is a hydrophilic reagent due to its polyethylene (B3416737) glycol (PEG) spacer arm.[3][7][8][18] This property is transferred to the labeled molecule, which can help to reduce aggregation of labeled proteins in solution compared to biotinylation reagents with only hydrocarbon spacers.[3][7][8][18][22] However, excessive labeling can still lead to precipitation.[2][21]
Q5: How can I confirm that my this compound reagent is still active?
A5: The N-hydroxysuccinimide (NHS) leaving group released upon hydrolysis or reaction absorbs light in the 260-280 nm range. You can assess the reactivity by comparing the absorbance of a solution of the reagent before and after intentional hydrolysis with a strong base, such as NaOH.[5][12] A significant increase in absorbance after hydrolysis indicates that the reagent was active.
Post-Labeling Procedures
Q6: How do I remove unreacted this compound after the labeling reaction?
A6: Excess, non-reacted biotin reagent can be removed by standard methods such as dialysis or gel filtration (desalting columns).[1][3][20][23]
Q7: How can I determine the efficiency of my biotinylation reaction?
A7: The degree of biotin incorporation can be quantified using assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[23][24] This colorimetric assay is based on the displacement of HABA from avidin (B1170675) by biotin, which results in a decrease in absorbance at 500 nm.[23][25][26] Kits for biotin quantitation are commercially available.[24][25]
Experimental Protocols
Protocol 1: Biotinylation of a Protein (e.g., IgG)
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[3][11] If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.[4][20]
-
Prepare the this compound Solution: Immediately before use, equilibrate the vial of this compound to room temperature.[1] Dissolve the reagent in an appropriate solvent. It is soluble in water up to 10 mg/mL.[7] For a more concentrated stock solution, use anhydrous DMSO or DMF.[1][10]
-
Perform the Labeling Reaction: Add the desired molar excess of the this compound solution to the protein solution.[1][20]
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.[1][3][20]
-
Purify the Labeled Protein: Remove the excess, unreacted biotin reagent using a desalting column or dialysis.[1][3][20]
-
Store the Biotinylated Protein: Store the purified biotinylated protein under conditions optimal for the non-labeled protein.[1]
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
-
Prepare the HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS). Commercially available kits provide pre-mixed solutions.[25][27]
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm.[23]
-
Add Biotinylated Sample: Add a known amount of your purified biotinylated protein solution to the HABA/Avidin mixture and mix well.
-
Measure Final Absorbance: After a short incubation, measure the absorbance at 500 nm again. The absorbance will decrease as biotin displaces HABA from avidin.[23][26]
-
Calculate Biotin Concentration: The change in absorbance is proportional to the amount of biotin in your sample. The concentration of biotin can be calculated using the Beer-Lambert law, where the molar extinction coefficient of the HABA/avidin complex is approximately 34,000 M⁻¹cm⁻¹.[23][24]
-
Determine Molar Ratio: Calculate the molar ratio of biotin to protein by dividing the molar concentration of biotin by the molar concentration of the protein.
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: this compound reaction with a primary amine.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. goldbio.com [goldbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound, CAS 459426-22-3 | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. interchim.fr [interchim.fr]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. This compound, 459426-22-3 | BroadPharm [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. EZ-Link NHS-PEG4-Biotin | LabX.com [labx.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. anaspec.com [anaspec.com]
- 26. vectorlabs.com [vectorlabs.com]
- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding protein aggregation during biotinylation.
Troubleshooting Guide: Protein Aggregation During Biotinylation
Unexpected protein precipitation or aggregation during or after biotinylation can compromise your experiment. This guide will help you identify the potential causes and implement effective solutions.
Issue 1: Protein Precipitates Immediately Upon Addition of Biotinylation Reagent
| Possible Cause | Recommended Action |
| Inappropriate Buffer pH: The reaction buffer pH is too close to the protein's isoelectric point (pI), minimizing its solubility.[1][2] | Adjust the buffer pH to be at least 1-2 units above or below the protein's pI.[1][2][3] For NHS-ester reactions, a pH of 7.2-8.0 is generally recommended.[4][5] |
| High Biotin (B1667282) Reagent Concentration: A high concentration of the biotin reagent, especially if dissolved in an organic solvent like DMSO or DMF, can cause the protein to precipitate.[6] | Add the biotinylation reagent to the protein solution dropwise while gently stirring.[4] Consider using a more water-soluble biotinylation reagent, such as one containing a PEG spacer.[7] |
| Protein Concentration is Too High: Highly concentrated protein solutions are more prone to aggregation.[1][8] | Perform the biotinylation reaction at a lower protein concentration. If a high final concentration is required, concentrate the protein after the biotinylation and purification steps.[1] |
Issue 2: Gradual Aggregation or Precipitation During the Biotinylation Reaction
| Possible Cause | Recommended Action |
| Over-Biotinylation: Excessive modification of surface lysines can alter the protein's charge and isoelectric properties, leading to aggregation.[4][9][10] | Reduce the molar excess of the biotinylation reagent.[4][9] Aim for a biotin-to-protein ratio of 3-8 biotins per antibody molecule as a starting point.[4][11] |
| Oxidation: For proteins with exposed cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, causing aggregation.[1][12] | If not targeting sulfhydryl groups for biotinylation, consider adding a reducing agent like DTT or TCEP to the buffer.[1][12] |
| Reaction Temperature: Elevated temperatures can decrease protein stability and promote aggregation.[8] | Perform the biotinylation reaction at a lower temperature (e.g., 4°C), but be aware that the reaction time may need to be extended.[6] |
Issue 3: Aggregation Occurs After the Biotinylation Reaction (e.g., during storage)
| Possible Cause | Recommended Action |
| Suboptimal Storage Buffer: The buffer used for storing the biotinylated protein may not be optimal for its long-term stability.[2] | Store the biotinylated protein in a buffer that is known to maintain its stability. This may differ from the biotinylation reaction buffer. Consider adding cryoprotectants like glycerol (B35011) (up to 50%) for storage at -20°C or -80°C.[1][13] |
| Hydrophobic Interactions: The addition of biotin, a hydrophobic molecule, can increase the protein's propensity to aggregate over time.[6] | Include solubility-enhancing additives in the storage buffer, such as arginine, glutamate, or non-denaturing detergents at low concentrations.[1][] Using biotinylation reagents with PEG spacers can also improve the solubility of the final conjugate.[7] |
| Freeze-Thaw Cycles: Repeated freezing and thawing can induce protein aggregation.[8] | Aliquot the biotinylated protein into single-use volumes before freezing to minimize freeze-thaw cycles.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during biotinylation?
A1: Protein aggregation during biotinylation is often caused by several factors:
-
Over-modification: Attaching too many biotin molecules to a protein can alter its surface charge and hydrophobicity, leading to precipitation.[9][10]
-
Inappropriate Buffer Conditions: Using a buffer with a pH close to the protein's isoelectric point (pI) can minimize its solubility.[1][2] The presence of primary amines (e.g., Tris buffer) in reactions with NHS esters will compete with the protein for the biotinylation reagent, reducing efficiency.[4][5][13]
-
Hydrophobicity of Biotin: Biotin itself is a hydrophobic molecule, and its addition to a protein can increase the likelihood of hydrophobic interactions that lead to aggregation.[6]
-
Protein Instability: The inherent stability of the protein in the chosen reaction conditions (temperature, protein concentration) plays a crucial role.[1][8]
Q2: How can I optimize the biotin-to-protein molar ratio to prevent aggregation?
A2: Optimizing the molar ratio is critical. Here's a systematic approach:
-
Start with a conservative ratio: For antibodies, a molar excess of 10-20 fold of biotin to protein is a common starting point.[4][15]
-
Perform a titration: Set up several small-scale reactions with varying molar ratios of biotin to protein.
-
Assess the degree of biotinylation: Use an assay like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to determine the number of biotin molecules incorporated per protein molecule.[11][16]
-
Check for aggregation: Visually inspect the samples and, if possible, use techniques like dynamic light scattering (DLS) to quantify aggregation.
-
Evaluate protein function: Ensure that the chosen level of biotinylation does not impair the protein's biological activity.
Q3: What are the best buffer conditions for NHS-ester biotinylation?
A3: For successful NHS-ester biotinylation with minimal aggregation, consider the following buffer characteristics:
-
Amine-free: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your protein for the biotinylation reagent.[4][5][13]
-
Optimal pH: A pH range of 7.2 to 8.0 is generally ideal for the reaction of NHS esters with primary amines on the protein.[4][5]
-
Appropriate Ionic Strength: The salt concentration can influence protein solubility. While physiological salt concentrations (e.g., 150 mM NaCl) are a good starting point, some proteins may require higher or lower salt concentrations for optimal stability.[1][12]
Q4: Can I add stabilizers to my biotinylation reaction?
A4: Yes, adding stabilizers can be very effective. Common additives include:
-
Glycerol or Sucrose: These osmolytes can help stabilize proteins and prevent aggregation.[1][]
-
Arginine and Glutamate: This pair of amino acids can increase protein solubility.[1][12]
-
Non-denaturing detergents: Low concentrations of detergents like Tween-20 or CHAPS can help keep proteins in solution.[1]
-
PEGylated Biotin Reagents: Using a biotinylation reagent with a polyethylene (B3416737) glycol (PEG) spacer can increase the solubility of the biotinylated protein.[7]
Q5: How should I remove unreacted biotin after the reaction?
A5: It is crucial to remove excess, unreacted biotin to prevent interference in downstream applications. Common methods include:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This is a quick and effective way to separate the biotinylated protein from smaller molecules like free biotin.[11][17]
-
Dialysis: Dialyzing the sample against a large volume of an appropriate buffer is another effective method, though it is more time-consuming.[5][11]
-
Ultrafiltration/Diafiltration: This method uses centrifugal devices with membranes of a specific molecular weight cutoff to exchange the buffer and remove small molecules.[13]
Experimental Protocols
Protocol 1: NHS-Ester Biotinylation of an Antibody with Aggregation Prevention
-
Protein Preparation:
-
Biotinylation Reagent Preparation:
-
Biotinylation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Storage:
Protocol 2: Assessment of Protein Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare samples of your unbiotinylated protein, biotinylated protein, and a buffer blank.
-
Ensure all samples are free of dust and other particulates by filtering through a low protein-binding 0.22 µm filter or by centrifugation.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Load the buffer blank and perform a measurement to ensure the absence of contaminants.
-
Measure the unbiotinylated protein sample to establish a baseline size distribution.
-
Measure the biotinylated protein sample.
-
-
Data Analysis:
-
Compare the size distribution profiles of the unbiotinylated and biotinylated protein. An increase in the average particle size or the appearance of larger species in the biotinylated sample indicates aggregation.
-
The polydispersity index (PDI) can also be used as an indicator of aggregation, with higher values suggesting a more heterogeneous sample.
-
Visualizations
Caption: A typical experimental workflow for protein biotinylation.
Caption: A troubleshooting guide for protein aggregation during biotinylation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nhs-ss-biotin.com [nhs-ss-biotin.com]
- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]
- 7. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Fidabio [fidabio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. biotium.com [biotium.com]
- 15. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biotinylation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Biotin-PEG4-NHS ester hydrolysis and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Biotin-PEG4-NHS ester, focusing on the prevention and troubleshooting of its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent used for biotinylation, which is the process of attaching a biotin (B1667282) molecule to another molecule, typically a protein or antibody.[1][2] It contains three key components:
-
Biotin: A vitamin that binds with very high affinity to avidin (B1170675) and streptavidin proteins, which is useful for detection and purification.
-
PEG4 (Polyethylene glycol) spacer: A four-unit polyethylene (B3416737) glycol chain that increases the water solubility of the reagent and the resulting biotinylated molecule, which helps to reduce aggregation.[1] The spacer arm also provides a flexible connection that minimizes steric hindrance when binding to avidin or streptavidin.[1]
-
NHS (N-hydroxysuccinimide) ester: A reactive group that specifically and efficiently reacts with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues or at the N-terminus of proteins, to form a stable amide bond.[3][4]
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction in which the N-hydroxysuccinimide ester group reacts with water, breaking the ester bond. This results in the formation of an inactive carboxyl group, rendering the this compound incapable of reacting with primary amines on the target molecule. This competing reaction can significantly reduce the efficiency of your biotinylation experiment, leading to low labeling yields.[5]
Q3: What are the main factors that cause this compound hydrolysis?
The primary factors that influence the rate of NHS ester hydrolysis are:
-
pH: The rate of hydrolysis increases significantly with higher pH.[5][6]
-
Moisture: this compound is moisture-sensitive. Exposure to water, even from atmospheric humidity, can lead to hydrolysis.[3]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Storage Conditions: Improper storage, such as not keeping the reagent desiccated and at the recommended temperature, can lead to degradation over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biotinylation detected | Hydrolysis of this compound: The reagent was inactive before or during the labeling reaction. | - Prepare fresh solutions: Always dissolve this compound in a suitable anhydrous solvent like DMSO or DMF immediately before use. Do not store aqueous solutions of the reagent.[3] - Control pH: Perform the labeling reaction within the optimal pH range of 7.2-8.5. While the reaction with amines is faster at higher pH, so is hydrolysis. A slightly basic pH provides a good balance.[5] - Check storage: Ensure the solid reagent has been stored at -20°C and protected from moisture.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3] |
| Incorrect buffer composition: The reaction buffer contains primary amines (e.g., Tris, glycine). | - Use amine-free buffers: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), carbonate-bicarbonate buffer, or HEPES buffer.[3][5] If your protein is in an amine-containing buffer, perform a buffer exchange before biotinylation. | |
| Insufficient molar excess of biotin reagent: Not enough reagent was added to achieve the desired level of labeling. | - Optimize molar ratio: The optimal molar ratio of this compound to your protein depends on the protein's concentration and the number of available primary amines. For a starting point, a 10- to 20-fold molar excess is often recommended.[7] You may need to empirically determine the best ratio for your specific application. | |
| Precipitation observed during the reaction | Low aqueous solubility of the protein after biotinylation: Extensive biotinylation can sometimes lead to protein aggregation. | - Use a water-soluble reagent: this compound is designed to be highly water-soluble due to the PEG spacer, which should minimize this issue.[1] - Control the degree of labeling: Reduce the molar excess of the biotin reagent or shorten the reaction time to decrease the number of biotin molecules attached to each protein. |
| Precipitation of the biotin reagent: While this compound is water-soluble, dissolving it in an organic solvent first at a high concentration before adding it to the aqueous reaction buffer can sometimes cause precipitation if the final organic solvent concentration is too high. | - Minimize organic solvent: Dissolve the reagent in a minimal amount of anhydrous DMSO or DMF before adding it to your reaction. The final concentration of the organic solvent should typically be below 10% to avoid denaturing the protein. |
Quantitative Data: NHS Ester Stability
The stability of the NHS ester is highly dependent on the pH of the reaction buffer. The following table summarizes the half-life of NHS esters under different pH conditions.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [5] |
| 8.0 | Room Temperature | ~1 hour | [8] |
| 8.5 | Room Temperature | Not specified | |
| 8.6 | 4 | 10 minutes | [5] |
| 9.0 | Room Temperature | Not specified |
Note: These values are for NHS esters in general and provide a guideline for the stability of the reactive group on this compound.
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol describes the biotinylation of a generic amine-containing protein.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer like PBS. If it is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Biotinylation Reaction:
-
Add the calculated amount of the this compound stock solution to your protein solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is a good starting point.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer.
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low biotinylation efficiency.
References
- 1. goldbio.com [goldbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Quenching Unreacted Biotin-PEG4-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching unreacted Biotin-PEG4-NHS ester in labeling reactions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the success of your biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the biotinylation reaction?
Quenching is a critical step to stop the labeling reaction by deactivating any unreacted this compound.[1][2] Failure to quench the reaction can lead to the non-specific biotinylation of other primary amine-containing molecules in subsequent experimental steps. This can result in high background signals, reduced assay sensitivity, and inaccurate results.
Q2: What are the most common quenching agents for this compound reactions?
The most common quenching agents are molecules containing a primary amine that can react with and consume the excess NHS ester.[1][2][3] Widely used quenching buffers include:
-
Glycine (B1666218) [1][2]
-
Ethanolamine [5]
Q3: How does the quenching reaction work?
The primary amine group of the quenching agent nucleophilically attacks the NHS ester of the unreacted this compound, forming a stable amide bond. This reaction is identical to the desired labeling reaction with the target molecule, effectively consuming the excess biotinylation reagent.
Q4: What is the recommended concentration for the quenching agent?
A final concentration of 20-100 mM of the quenching agent is generally recommended.[2][5][6][7][8] The optimal concentration can depend on the initial concentration of the this compound used in the labeling reaction.
Q5: How long should the quenching reaction be incubated?
A short incubation period of 10-15 minutes at room temperature is typically sufficient to ensure complete quenching of the unreacted NHS ester.[2][6][8]
Q6: Can the hydrolysis of the NHS ester be used as a quenching method?
Yes, the NHS ester is susceptible to hydrolysis, which is a competing reaction to the desired amination.[1] The rate of hydrolysis increases with higher pH. At a pH of 8.6 and 4°C, the half-life of an NHS ester is approximately 10 minutes.[1][3] Therefore, incubating the reaction mixture at a slightly alkaline pH without a primary amine-containing quencher can also serve to deactivate the NHS ester, converting it to an unreactive carboxyl group. However, using a primary amine-containing quenching agent is a more active and generally preferred method for ensuring complete and rapid termination of the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High background signal in downstream applications (e.g., Western blot, ELISA) | Incomplete quenching of unreacted this compound. | - Ensure the quenching agent is added to the correct final concentration (20-100 mM).- Confirm the pH of the quenching buffer is appropriate (typically pH 7.2-8.5).- Increase the incubation time for the quenching step to 30 minutes.- Use a fresh solution of the quenching agent. |
| Insufficient removal of excess biotinylation reagent and the quenched product. | - Use a desalting column (e.g., PD-10) or perform dialysis to efficiently remove small molecules from your biotinylated protein.[9][10]- Ensure the molecular weight cutoff (MWCO) of the dialysis membrane or desalting column is appropriate to retain your protein while allowing small molecules to pass through.[10] | |
| Low recovery of the biotinylated protein after quenching and purification | Precipitation of the protein due to over-biotinylation. | - Optimize the molar ratio of this compound to your protein during the labeling step.- Perform the labeling and quenching reactions at 4°C to slow down the reaction rate. |
| Non-specific binding of the protein to the purification resin (e.g., desalting column). | - Pre-equilibrate the desalting column with a suitable buffer.- Consider using a different method for purification, such as dialysis. | |
| Variability in labeling and quenching results between experiments | The this compound is moisture-sensitive and may have hydrolyzed. | - Always allow the reagent to warm to room temperature before opening to prevent condensation.- Prepare the this compound solution immediately before use.- Do not store reconstituted NHS ester solutions.[11] |
| The pH of the reaction or quenching buffer is incorrect. | - Prepare fresh buffers and verify the pH before each experiment. The optimal pH for labeling is typically between 7.2 and 8.5.[1] |
Quantitative Data on Quenching Agents
| Quenching Agent | Recommended Final Concentration | Recommended Incubation Time | Typical pH | Notes |
| Tris | 20-100 mM[5][8][12] | 10-15 minutes[2][6] | 7.2 - 8.5[9] | Widely used and effective. Tris is a primary amine and will efficiently react with NHS esters. |
| Glycine | 50-100 mM[2][6] | 10-15 minutes[2][6] | ~7.4 | Another common and effective choice. Its small size allows for easy removal. |
| Lysine | 20-50 mM[5] | 15 minutes | 7.2 - 8.5 | Can be used, but may be less common than Tris or glycine for this specific purpose. |
| Ethanolamine | 20-50 mM[5] | 15 minutes | 7.2 - 8.5 | An alternative primary amine-containing quencher. |
| Hydrolysis (no amine quencher) | N/A | >30 minutes | >8.5 | Relies on the chemical instability of the NHS ester at alkaline pH. May be less reliable for ensuring complete and rapid quenching compared to using a primary amine-containing quencher. The half-life of an NHS ester at pH 8.6 is about 10 minutes.[1][3] |
Experimental Protocols
Protocol 1: Quenching of this compound with Tris-HCl
This protocol describes a general procedure for quenching a biotinylation reaction using a Tris-based buffer.
Materials:
-
Biotinylation reaction mixture containing your protein and unreacted this compound.
-
1 M Tris-HCl, pH 8.0 stock solution.
Procedure:
-
Following the completion of the biotinylation reaction incubation, add the 1 M Tris-HCl, pH 8.0 stock solution to the reaction mixture to achieve a final Tris concentration of 50 mM. For example, add 5 µL of 1 M Tris-HCl to a 100 µL reaction volume.
-
Gently mix the solution by pipetting or brief vortexing.
-
Incubate the reaction mixture for 15 minutes at room temperature.[8]
-
Proceed immediately to the purification step to remove the excess biotinylation reagent, quenched biotin, and Tris.
Protocol 2: Removal of Excess Biotin and Quenching Agent by Desalting Column
This protocol outlines the removal of small molecules post-quenching using a spin desalting column.
Materials:
-
Quenched biotinylation reaction mixture.
-
Spin desalting column with an appropriate molecular weight cutoff (MWCO) for your protein.
-
Equilibration/elution buffer (e.g., PBS).
-
Collection tubes.
Procedure:
-
Prepare the spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column with your desired buffer (e.g., PBS) by adding the buffer and centrifuging. Repeat this step 2-3 times.
-
Place the column in a new collection tube.
-
Slowly apply the quenched biotinylation reaction mixture to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's recommendations.
-
The purified, biotinylated protein will be collected in the flow-through. The excess this compound, quenched biotin, and quenching agent will be retained in the column resin.
Visualizations
Caption: Experimental workflow for biotinylation, quenching, and purification.
Caption: Chemical reaction of quenching unreacted this compound.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. resources.tocris.com [resources.tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: NHS Ester-Based Biotinylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during NHS ester-based biotinylation experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your biotinylation workflow.
Issue 1: Low or No Biotinylation Efficiency
You've performed the biotinylation reaction, but subsequent detection methods (e.g., Western blot with streptavidin-HRP, HABA assay) indicate a low or negligible level of biotin (B1667282) incorporation.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Hydrolyzed NHS-Biotin Reagent | NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.[1][2][3] To avoid this, allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1][3] For NHS esters dissolved in organic solvents like DMSO or DMF, use anhydrous (dry) solvent.[2] It is best to prepare stock solutions fresh for each experiment.[4][5] You can test the reactivity of your NHS ester reagent by measuring its absorbance before and after intentional hydrolysis with a base.[1][3][6] |
| Incompatible Buffer Composition | Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for reaction with the NHS ester, significantly reducing labeling efficiency.[4][5][7][8][9] Ensure your reaction buffer is free of primary amines. Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers.[10] |
| Suboptimal Reaction pH | The reaction of NHS esters with primary amines is highly pH-dependent.[11] At acidic pH, primary amines are protonated and less reactive. While reactivity increases with pH, the rate of NHS ester hydrolysis also increases significantly at higher pH.[10][11][12] The optimal pH range is typically 7.2 to 8.5, with pH 8.3-8.5 often recommended as a good balance.[10][11] |
| Insufficient Molar Excess of Biotin Reagent | If the molar ratio of biotin reagent to your protein is too low, you will likely see inefficient labeling.[7][13] The optimal ratio can vary depending on the protein and the number of accessible primary amines. It is often necessary to empirically optimize this ratio.[7] Start with a 20-fold molar excess and adjust as needed.[14] |
| Low Protein Concentration | At low protein concentrations, the competing hydrolysis reaction of the NHS ester can become more significant, leading to lower biotinylation efficiency.[2][10][12] If possible, increase the concentration of your protein in the reaction mixture.[2] |
| Inaccessible Primary Amines | The primary amines (N-terminus and lysine (B10760008) side chains) on your protein may be buried within its three-dimensional structure and therefore inaccessible to the biotinylation reagent.[7][13] Consider using a biotinylation reagent with a longer spacer arm to overcome steric hindrance.[15][16][17] |
Issue 2: Protein Precipitation During or After Biotinylation
Your protein solution becomes cloudy or forms a visible precipitate during the labeling reaction or subsequent storage.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Over-Biotinylation | Excessive modification of primary amines can alter the isoelectric properties of the protein, leading to aggregation and precipitation.[2] Reduce the molar excess of the biotinylation reagent or decrease the reaction time.[2][18] After the reaction, adding a quenching agent like Tris can sometimes help to re-suspend the precipitated protein by adjusting the pH.[2] |
| Modification of Critical Lysine Residues | Biotinylation of lysine residues that are critical for maintaining protein solubility can lead to precipitation.[2] Try reducing the reaction time or the molar excess of the biotin reagent to achieve a lower degree of labeling.[2] |
| Low Solubility of Biotinylation Reagent | Some NHS-biotin reagents have poor aqueous solubility and are first dissolved in an organic solvent like DMSO or DMF.[11][16] Adding a large volume of this organic solvent to your aqueous protein solution can cause the protein to precipitate. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically not exceeding 10%.[14] |
| Inherent Instability of the Protein | The protein itself may be unstable under the reaction conditions (e.g., pH, temperature). Ensure the chosen reaction buffer and conditions are compatible with your protein's stability. |
Issue 3: High Non-Specific Binding in Downstream Applications
In applications like pull-down assays or affinity chromatography, you observe a high background signal due to non-specific binding of proteins to your streptavidin-coated beads or matrix.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Insufficient Blocking | The streptavidin-coated solid support may have unoccupied sites that can non-specifically bind proteins from your sample. Pre-blocking the beads with an unrelated protein, such as BSA, can help to saturate these non-specific binding sites.[19] Including a non-ionic detergent like Tween-20 (at ~0.1% v/v) in your buffers can also help to reduce non-specific interactions.[19] |
| Inadequate Washing Steps | The stringency of your wash buffers may not be sufficient to remove weakly interacting, non-biotinylated proteins.[20] Increase the salt concentration (e.g., up to 250 mM NaCl) or include a low concentration of a non-ionic detergent (e.g., 0.001% Tween-20) in your wash buffers.[20] For covalent biotinylation methods like APEX2/BioID, more stringent washes with agents like 1M KCl, 1M Na2CO3, or 2M urea (B33335) can be employed.[19] |
| Endogenously Biotinylated Proteins | Cell lysates naturally contain proteins that are endogenously biotinylated, primarily carboxylases.[21] These will be captured by the streptavidin matrix and can contribute to background. To mitigate this, you can pre-clear your lysate by incubating it with streptavidin beads before performing the pull-down with your biotinylated sample.[22] |
| Unbound Streptavidin Sites on Beads | If your biotinylated molecule does not fully saturate the streptavidin beads, the remaining free streptavidin can bind to naturally biotinylated proteins in your lysate. After immobilizing your biotinylated molecule, perform a wash step with a solution of free biotin to block any unbound streptavidin sites before adding your cell lysate.[20] |
Frequently Asked Questions (FAQs)
Q1: Why is my NHS-biotin reagent not working even though it's new?
A1: NHS-biotin reagents are highly susceptible to hydrolysis from moisture.[1] Even a new vial can be compromised if it has been handled or stored improperly. Always allow the reagent to warm to room temperature before opening to prevent moisture from condensing inside.[1][3] It is also crucial to use anhydrous solvents for reconstitution if the reagent is not water-soluble.[4][23]
Q2: What is the optimal pH for NHS ester-based biotinylation?
A2: The optimal pH is a trade-off between reaction efficiency and the stability of the NHS ester. The reaction with primary amines is most efficient at a pH of 7.0 to 8.5. A commonly recommended pH is between 8.3 and 8.5, which provides a good balance between the reactivity of the primary amines and the rate of NHS ester hydrolysis.[11]
Q3: Can I use Tris buffer for my biotinylation reaction?
A3: No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[4][5][7][8][9] These compounds will compete with your target protein for reaction with the NHS ester, which will significantly lower your biotinylation efficiency.[4]
Q4: How can I remove unreacted biotin after the labeling reaction?
A4: Unreacted biotin must be removed as it will compete for binding to streptavidin in downstream applications.[5] Common methods for removing excess biotin include dialysis, desalting columns, or spin filtration.[15][24][25] The choice of method depends on the volume of your sample and the molecular weight of your protein.
Q5: My protein has lost its activity after biotinylation. What could be the reason?
A5: Loss of protein activity can be due to over-biotinylation, where the modification of numerous lysine residues disrupts the protein's structure or function.[8][18] It is also possible that a lysine residue within the active site or a critical binding interface has been modified.[17] To address this, try reducing the molar excess of the biotinylation reagent or shortening the reaction time to achieve a lower degree of labeling.[8][18]
Quantitative Data Summary
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[10][12] |
| 7.0 | 25 (approx.) | ~1 hour[3][6] |
| 8.6 | 4 | 10 minutes[10][12] |
| 9.0 | 25 (approx.) | Minutes[1][3] |
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol provides a general procedure for biotinylating proteins with an NHS-ester reagent.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-biotin reagent (water-soluble or dissolved in anhydrous DMSO/DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Buffer Exchange: If your protein is in a buffer containing primary amines, exchange it into an amine-free buffer like PBS at a pH between 7.2 and 8.0.[5] This can be done using a desalting column or dialysis.
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-biotin reagent. For water-soluble reagents (Sulfo-NHS), dissolve in water or your reaction buffer.[5] For water-insoluble reagents, dissolve in anhydrous DMSO or DMF.[26]
-
Biotinylation Reaction: Add a calculated molar excess of the biotin reagent to your protein solution. A common starting point is a 20-fold molar excess. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][14]
-
Quench Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[8] This will react with any remaining NHS-biotin. Incubate for 15-30 minutes at room temperature.[8]
-
Remove Excess Biotin: Purify the biotinylated protein from excess, unreacted biotin and byproducts using a desalting column or dialysis.[15][24]
-
Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.[14][15]
Protocol 2: Testing the Reactivity of NHS Ester Reagents
This protocol allows you to assess the activity of your NHS-biotin reagent.[1][3]
Materials:
-
NHS ester reagent
-
Amine-free buffer (pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of amine-free buffer. Prepare a control tube with 2 mL of the buffer alone.
-
Initial Absorbance: Zero the spectrophotometer at 260 nm using the control buffer. Measure and record the absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with more buffer and remeasure.
-
Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.
-
Final Absorbance: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the reagent is active. If there is little to no increase, the reagent has likely been hydrolyzed and is inactive.[3]
Visualizations
Caption: Chemical reaction of NHS ester biotinylation and the competing hydrolysis side reaction.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 9. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Determining the Degree of Biotinylation with the HABA Assay
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay for determining the degree of biotinylation. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and accurate experimental outcomes.
Principle of the HABA Assay
The HABA assay is a rapid and straightforward colorimetric method for estimating the amount of biotin (B1667282) incorporated onto a protein or other molecule.[1][2] The principle is based on the interaction between HABA, avidin (B1170675), and biotin.[1] HABA dye binds to avidin, forming a yellow-orange complex that absorbs light at 500 nm.[2] Biotin has a much stronger affinity for avidin than HABA does.[3][4] When a biotinylated sample is introduced, the biotin displaces the HABA from the avidin-HABA complex.[1][2][5] This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.[2][5] By measuring the change in absorbance, the concentration of biotin can be determined.[2]
Experimental Workflow and Principle Diagrams
The following diagrams illustrate the experimental workflow and the underlying principle of the HABA assay.
References
Technical Support Center: Biotin-PEG4-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Biotin-PEG4-NHS ester.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound is moisture-sensitive and should be stored at -20°C upon receipt, protected from moisture and light.[1][2][3][4][5][6][7] It is often shipped at ambient temperature, but long-term storage should be at -20°C.[1][5] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester and render the reagent non-reactive.[2][7] Store the unused vials in the foil pouch provided with a desiccant.[2][7]
Q2: What is the shelf life of this compound?
A2: When stored correctly at -20°C and protected from moisture, the solid reagent is stable for at least 12 months.[3] However, reconstituted solutions of this compound are not stable and should be used immediately.[2][7][8][9] Do not prepare stock solutions for storage unless using anhydrous DMSO or DMF, in which case they may be stable for several months at -20°C with complete exclusion of moisture.[2]
Q3: In what solvents can I dissolve this compound?
A3: this compound is soluble in water at up to 10 mg/mL.[1][2] It is also soluble in anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4][6][10] For preparing stock solutions that can be stored for a limited time, anhydrous DMSO or DMF are recommended.[2]
Q4: Can I prepare a stock solution of this compound and store it for later use?
A4: It is strongly recommended to prepare solutions of this compound immediately before use.[2][7][8][9] The NHS-ester moiety is readily hydrolyzed by moisture, which makes aqueous solutions unstable. Discard any unused reconstituted reagent.[2][8][9] If a stock solution is necessary, it can be prepared in anhydrous DMSO or DMF and stored at -20°C for several months, provided that moisture is strictly excluded.[2]
Q5: What buffers should I use for the biotinylation reaction?
A5: Use a non-amine containing buffer with a pH between 7 and 9 for the biotinylation reaction.[1][2] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice.[2] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[2][7][8][9][11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or low biotinylation | Reagent is non-reactive due to hydrolysis. | Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] Prepare the reagent solution immediately before use.[2][7][8][9] |
| Buffer contains primary amines (e.g., Tris, glycine). | Dialyze or desalt the sample into a non-amine containing buffer like PBS before biotinylation.[2][7][8][9][11] | |
| Insufficient molar excess of biotin (B1667282) reagent. | Increase the molar ratio of this compound to your molecule. For dilute protein solutions, a higher molar excess is needed.[2][9] | |
| No available primary amines on the target molecule. | Confirm the presence of accessible primary amines (lysine residues, N-terminus) on your target molecule. Consider using a different biotinylation reagent that targets a different functional group.[2][11] | |
| Protein/antibody precipitates after biotinylation. | Aggregation of the labeled molecule. | This compound is designed to increase solubility and reduce aggregation due to its hydrophilic PEG spacer.[1][3][8] However, if aggregation occurs, you may need to optimize the degree of labeling by reducing the molar excess of the biotin reagent. |
| Loss of biological activity of the labeled protein. | Excessive biotinylation. | Reduce the molar excess of the biotin reagent, or decrease the reaction time or temperature.[2][11] Biotinylation of primary amines crucial for the protein's function can be a cause. |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1][2][3][4][5][6][7] |
| Shelf Life (Solid) | At least 12 months at -20°C | [3] |
| Solubility in Water | Up to 10 mg/mL | [1][2] |
| Solubility in Organic Solvents | DMSO, DMF, DCM, THF, Chloroform | [4][6][10] |
| Optimal Reaction pH | 7.0 - 9.0 | [1][2] |
Experimental Protocol: Biotinylation of Immunoglobulin G (IgG)
This protocol is an example and may require optimization for specific applications.
A. Materials Required:
-
This compound
-
Immunoglobulin G (IgG)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (0.1 M phosphate, 0.15 M NaCl)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis cassettes for buffer exchange
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5
B. Procedure:
-
Sample Preparation: Dissolve the IgG in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein solution contains primary amines, perform a buffer exchange into the Reaction Buffer.
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. For example, to make a 20 mM solution, dissolve 2 mg of the reagent in 170 µL of anhydrous DMSO.[2]
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock solution. A 20- to 50-fold molar excess of the biotin reagent to the protein is a good starting point. For a 2 mg/mL IgG solution, a 20-fold molar excess is recommended.[2][8]
-
Add the calculated volume of the biotin reagent stock solution to the IgG solution while gently vortexing.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][8]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, non-reacted biotin reagent and byproducts using a desalting column or by dialysis against PBS.
-
Storage: Store the biotinylated IgG under the same conditions as the original, unlabeled protein.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. goldbio.com [goldbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound, CAS 459426-22-3 | AxisPharm [axispharm.com]
- 5. purepeg.com [purepeg.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Avoiding off-target labeling with Biotin-PEG4-NHS ester
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Biotin-PEG4-NHS ester for labeling proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound labeling?
A1: this compound facilitates the biotinylation of proteins and other molecules containing primary amines (-NH2). The N-hydroxysuccinimide (NHS) ester is a reactive group that covalently couples with primary amines, which are typically found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[1][][3][4] This reaction, known as aminolysis or acylation, forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][][5] The polyethylene (B3416737) glycol (PEG4) spacer arm enhances the water solubility of the labeled molecule, reducing aggregation and minimizing steric hindrance for subsequent binding to avidin (B1170675) or streptavidin.[6][7][8]
Q2: What are the primary causes of off-target labeling with this compound?
A2: While NHS esters are highly selective for primary amines, off-target labeling can occur under certain conditions.[] The most common side reaction is hydrolysis, where the NHS ester reacts with water, rendering it inactive.[1][9][10][11] This is not technically "off-target labeling" but rather a competing reaction that reduces labeling efficiency.[1][9] In some cases, NHS esters can also react with other nucleophilic groups within a protein, such as the hydroxyl groups of serine, threonine, and tyrosine residues, though this is generally less efficient than the reaction with primary amines.[12][13][14]
Q3: How can I prevent hydrolysis of the this compound during my experiment?
A3: Hydrolysis is a significant competing reaction that is highly dependent on pH.[1][9][11] To minimize hydrolysis, it is crucial to control the reaction conditions. This includes performing the reaction within the optimal pH range and considering the temperature and duration of the incubation.[1][15] It is also important to use the reconstituted this compound solution immediately, as the NHS-ester moiety readily hydrolyzes in aqueous solutions.[3][16]
Troubleshooting Guide
Low Labeling Efficiency
Issue: Western blot or other detection methods show weak or no signal for the biotinylated protein.
| Potential Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1][15][17] At lower pH, primary amines are protonated and less reactive.[11][18][19] At higher pH, the rate of NHS ester hydrolysis increases significantly.[1][9][11] |
| Presence of Primary Amines in Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1][3][15][16][20] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate.[1][17] |
| Hydrolyzed this compound | Prepare the this compound solution immediately before use.[3][16] The NHS ester is moisture-sensitive and will hydrolyze over time in aqueous solutions.[3][16][21] |
| Insufficient Molar Ratio | Increase the molar excess of this compound to the target molecule. A 10- to 20-fold molar excess is a common starting point, but this may require empirical optimization.[22][23] |
| Low Protein Concentration | Low concentrations of the target protein can lead to less efficient labeling due to the competing hydrolysis reaction.[1][15] A protein concentration of at least 1-2 mg/mL is recommended.[15][19][23][24] |
| Inaccessible Primary Amines | The primary amines on the protein surface may be sterically hindered. Consider denaturing the protein if its native conformation is not required for downstream applications. |
High Background or Non-Specific Signal
Issue: High background is observed in downstream applications like ELISA or Western blotting, suggesting non-specific interactions.
| Potential Cause | Recommended Solution |
| Excess Unreacted this compound | After the labeling reaction, remove excess, unreacted biotinylation reagent using dialysis or a desalting column.[3][16][23][25] |
| Over-biotinylation | Excessive labeling can lead to protein precipitation or aggregation, which can cause non-specific binding.[24][26] Reduce the molar ratio of this compound to the target protein. |
| Non-specific Binding to Detection Surface | Ensure adequate blocking of the membrane or plate in downstream applications. Using a blocking buffer that contains a small amount of biotin (B1667282) can sometimes help, but care must be taken as it can also compete with the biotinylated target. |
| Contaminants in Protein Sample | Ensure the purity of the target protein. Contaminating proteins will also be biotinylated, leading to off-target signals.[24] |
Experimental Protocols
Protocol 1: Standard Biotinylation of a Protein in Solution
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.0.[3]
-
Protein Preparation: Dissolve the protein to be labeled in the prepared buffer at a concentration of 1-10 mg/mL.[3] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free buffer via dialysis or a desalting column.[3][23]
-
This compound Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF, and then dilute it in the reaction buffer.[22][27] Do not store the reconstituted reagent.[3][16]
-
Reaction: Add a calculated molar excess of the this compound solution to the protein solution. A common starting point is a 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][16][20]
-
Quenching (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0.[1][17]
-
Purification: Remove the excess, non-reacted this compound by dialysis or using a desalting column.[3][16]
Protocol 2: Assessing Labeling Efficiency with a HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common method to estimate the degree of biotinylation.[28] HABA binds to avidin, producing a colorimetric signal at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin.
-
Prepare HABA/Avidin Solution: Follow the manufacturer's instructions for the HABA assay kit.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Biotinylated Sample: Add a known amount of your biotinylated and purified protein to the HABA/Avidin solution and mix.
-
Measure Final Absorbance: After a brief incubation, measure the absorbance at 500 nm again.
-
Calculation: Calculate the moles of biotin per mole of protein based on the change in absorbance, following the kit's protocol.[3]
Visual Guides
Caption: Reaction mechanism of this compound with a primary amine.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. goldbio.com [goldbio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 19. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. benchchem.com [benchchem.com]
- 23. sartorius.com [sartorius.com]
- 24. vectorlabs.com [vectorlabs.com]
- 25. researchgate.net [researchgate.net]
- 26. vectorlabs.com [vectorlabs.com]
- 27. lumiprobe.com [lumiprobe.com]
- 28. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-NHS Ester vs. Sulfo-NHS-Biotin
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical decision that can significantly influence the outcome of an experiment. This guide provides an objective comparison of two widely used amine-reactive biotinylation reagents: Biotin-PEG4-NHS ester and Sulfo-NHS-Biotin. We will delve into their chemical properties, performance differences, and provide detailed experimental protocols to assist in making an informed choice for your specific application.
Core Chemical Differences and Properties
Both this compound and Sulfo-NHS-Biotin are N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds. However, their key differences lie in their spacer arms and solubility, which in turn dictate their optimal applications.
This compound features a polyethylene (B3416737) glycol (PEG) spacer arm. This PEG linker is hydrophilic, which helps to reduce the aggregation of labeled proteins in solution.[1][2][3] The long, flexible spacer also minimizes steric hindrance, potentially improving the binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin.[2][3]
Sulfo-NHS-Biotin , on the other hand, incorporates a sulfonate group on the NHS ring. This modification renders the molecule water-soluble, allowing for biotinylation reactions to be conducted in aqueous buffers without the need for organic solvents like DMSO.[4] The negative charge of the sulfonate group also makes this reagent impermeable to cell membranes, a crucial feature for specific labeling of cell-surface proteins.[4][5]
A summary of their fundamental properties is presented below:
| Property | This compound | Sulfo-NHS-Biotin |
| Spacer Arm Length | ~29 Å | ~13.5 Å |
| Solubility | Soluble in organic solvents (DMSO, DMF), sparingly soluble in water | Water-soluble |
| Cell Permeability | Permeable | Impermeable |
| Key Feature | PEG spacer reduces aggregation and steric hindrance | Water-solubility and cell-impermeability |
Performance and Applications: A Comparative Overview
The choice between these two reagents is primarily dictated by the experimental context, particularly the location of the target protein (intracellular vs. cell surface) and the biochemical properties of the protein itself.
Labeling Location: Intracellular vs. Cell Surface
The most significant performance difference arises from their cell permeability. Sulfo-NHS-Biotin is the reagent of choice for specifically labeling proteins on the exterior of living cells. Its negative charge prevents it from crossing the cell membrane, ensuring that only surface-exposed proteins are biotinylated.[4][5]
Conversely, This compound can diffuse across the cell membrane, making it suitable for labeling intracellular proteins.
Caption: Comparison of cell permeability.
Protein Solubility and Aggregation
For proteins prone to aggregation, This compound offers a distinct advantage. The hydrophilic PEG spacer can help to maintain the solubility of the biotinylated protein.[1][2][3] This is particularly beneficial when a high degree of labeling is desired, as excessive modification with more hydrophobic reagents can lead to protein precipitation.
Steric Hindrance and Detection
The longer spacer arm of This compound can be beneficial in assays where the biotin-binding pocket of avidin or streptavidin might be sterically hindered by the protein's structure. This can potentially lead to more efficient capture or detection. Studies have shown that PEG spacers can enhance the fluorescence of biotin-fluorophore conjugates upon binding to avidin, suggesting improved accessibility.
Quantitative Performance Data
While direct head-to-head comparative studies with extensive quantitative data are limited, we can draw insights from individual studies. For instance, a study investigating the intracellular uptake of biotinylated bovine serum albumin (BSA) found that modification with a biotin-PEG-NHS ester resulted in a 1.3-fold higher fluorescence intensity inside cells compared to unmodified BSA, suggesting efficient labeling and uptake. In contrast, another study focusing on cell-surface labeling with sulfo-NHS-LC-biotin (a similar water-soluble, membrane-impermeable reagent) demonstrated a half-life of the biotin label on the cell surface of 10.8 hours, indicating stable and quantifiable labeling.
| Performance Metric | This compound | Sulfo-NHS-Biotin |
| Relative Intracellular Uptake (BSA) | 1.3-fold higher than unmodified BSA | Not applicable (membrane impermeable) |
| Label Half-life on Cell Surface | Not applicable (used for intracellular labeling) | ~10.8 hours |
Note: Data is collated from separate studies and should be interpreted as indicative of performance in specific contexts.
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation with Sulfo-NHS-Biotin
This protocol is designed for the specific labeling of proteins on the plasma membrane of living cells.
-
Cell Preparation:
-
Wash cultured cells three times with ice-cold phosphate-buffered saline (PBS), pH 8.0, to remove any amine-containing media.
-
Resuspend the cells in ice-cold PBS, pH 8.0, at a concentration of approximately 25 x 10^6 cells/mL.
-
-
Biotinylation Reaction:
-
Immediately before use, dissolve Sulfo-NHS-Biotin in water to a concentration of 10 mg/mL.
-
Add the Sulfo-NHS-Biotin solution to the cell suspension to a final concentration of 0.5-1 mg/mL.
-
Incubate the reaction for 30 minutes at 4°C with gentle agitation.
-
-
Quenching:
-
To stop the reaction, add a quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris) and incubate for 15 minutes at 4°C.
-
-
Final Wash and Lysis:
-
Wash the cells three times with ice-cold PBS to remove excess reagent.
-
The cells are now ready for lysis and downstream applications such as affinity purification or Western blotting.
-
Caption: Workflow for cell surface biotinylation.
Protocol 2: Biotinylation of Purified Proteins with this compound
This protocol is suitable for labeling purified proteins in solution.
-
Protein and Reagent Preparation:
-
Dissolve the purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve this compound in an organic solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted biotin reagent by dialysis or using a desalting column.
-
-
Quantification and Storage:
-
Determine the degree of biotinylation using the HABA assay.
-
Store the biotinylated protein under conditions optimal for the unmodified protein.
-
Caption: Workflow for purified protein biotinylation.
Conclusion
The selection between this compound and Sulfo-NHS-Biotin should be guided by the specific experimental goals. Sulfo-NHS-Biotin is the superior choice for applications requiring the specific labeling of cell surface proteins and for proteins that are sensitive to organic solvents. Its water-solubility and membrane-impermeability are its key defining features. This compound is well-suited for the biotinylation of intracellular proteins and for proteins that are prone to aggregation. Its long, hydrophilic PEG spacer can also be advantageous in minimizing steric hindrance and improving detection in various downstream applications. By carefully considering the properties of each reagent in the context of the experimental design, researchers can enhance the reliability and success of their biotinylation-dependent assays.
References
A Researcher's Guide to Selecting the Optimal Spacer Arm Length in Biotinylation Reagents
An objective comparison of biotinylation reagents with varying spacer arm lengths to guide researchers in making informed decisions for their specific applications.
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin (B1667282) to a protein, is a widely used technique for protein detection, purification, and immobilization. The choice of biotinylation reagent, particularly the length of the spacer arm that connects the biotin molecule to its reactive group, can significantly impact the outcome of an experiment. This guide provides an objective comparison of biotinylation reagents with different spacer arm lengths, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
The Critical Role of the Spacer Arm in Biotinylation
The interaction between biotin and avidin (B1170675) (or its derivatives like streptavidin and neutravidin) is one of the strongest known non-covalent bonds in nature. However, the biotin-binding pocket of avidin is located approximately 9 Å below the protein's surface.[1][2] This structural feature can lead to steric hindrance, where the bulk of the biotinylated molecule or the surface to which it is attached physically obstructs the biotin from accessing the binding pocket.
A spacer arm is a chemical chain that increases the distance between the biotin and the labeled molecule, thereby reducing steric hindrance and improving the efficiency of the biotin-avidin interaction.[2][3] The length and chemical nature of this spacer arm can have a profound impact on the performance of biotinylation in various applications. Longer spacer arms are generally thought to enhance detection sensitivity by making the biotin more accessible for binding to avidin conjugates.[4]
Comparison of Common Biotinylation Reagents
A variety of biotinylation reagents with different spacer arm lengths and chemical properties are commercially available. The choice of reagent depends on the target functional group on the protein (e.g., primary amines, sulfhydryls) and the specific application. Below is a comparison of some commonly used amine-reactive biotinylation reagents with varying spacer arm lengths.
| Reagent Name | Abbreviation | Spacer Arm Length (Å) | Key Properties |
| NHS-Biotin | - | 13.5 | Shortest spacer arm; hydrophobic. |
| Sulfo-NHS-Biotin | - | 13.5 | Water-soluble version of NHS-Biotin. |
| NHS-LC-Biotin | Long Chain | 22.4 | Longer hydrocarbon spacer arm; hydrophobic. |
| Sulfo-NHS-LC-Biotin | Long Chain | 22.4 | Water-soluble version of NHS-LC-Biotin.[5] |
| NHS-LC-LC-Biotin | Long-Long Chain | 30.5 | Even longer hydrocarbon spacer arm; hydrophobic. |
| NHS-PEG4-Biotin | PEGylated | 29.0 | Polyethylene glycol (PEG) spacer; hydrophilic, reduces aggregation.[3] |
| NHS-PEG12-Biotin | PEGylated | 56.0 | Longer PEG spacer; increased hydrophilicity. |
Experimental Data on Spacer Arm Length Performance
Microplate-Based Biotin Assay
A study by Muratsugu and Nishida (2019) directly investigated the influence of spacer arm length on the binding of HRP-streptavidin to a biotinylated microplate.[6] They used four different biotinylation reagents to attach biotin to an amino-functionalized microplate and then measured the binding of a streptavidin-horseradish peroxidase (HRP) conjugate.
The results demonstrated that as the spacer arm length increased, the dose-response curve of the assay improved, indicating a more efficient binding of the HRP-streptavidin.[6] This suggests that longer spacer arms are more effective at overcoming the steric hindrance imposed by the large enzyme-streptavidin conjugate.[6]
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative Absorbance (Normalized to NHS-LC-LC-Biotin) |
| PFP-Biotin | 0.96 | ~0.2 |
| NHS-Biotin | 1.35 | ~0.4 |
| Sulfo-NHS-LC-Biotin | 2.24 | ~0.8 |
| NHS-LC-LC-Biotin | 3.05 | 1.0 |
| Data adapted from Muratsugu & Nishida, 2019.[6] |
Weak Affinity Chromatography
In a study focused on weak affinity chromatography, researchers compared the use of two different spacer arm lengths, a short PEG4 arm (29 Å) and a long PEG12 arm (56 Å), for biotinylating membrane scaffold proteins used in nanodiscs.[4] They observed a slight, though not statistically significant, increase of approximately 15% in the total and active amount of the target receptor (A2AR) captured on the streptavidin-coated monolith when the longer PEG12 spacer arm was used.[4] This finding suggests that even in applications involving smaller capturing molecules, a longer spacer arm can offer some advantage in reducing steric hindrance and improving binding efficiency.[4]
Application-Specific Recommendations
The optimal spacer arm length is highly dependent on the specific application.
ELISA and other Microplate-Based Assays: For assays where a large molecule, such as an enzyme-conjugated streptavidin, needs to bind to a biotinylated surface, longer spacer arms (e.g., NHS-LC-Biotin, NHS-LC-LC-Biotin, or PEGylated biotins) are generally recommended to minimize steric hindrance and maximize signal.[6]
Western Blotting: In Western blotting, the detection of a biotinylated protein is typically performed using a streptavidin-enzyme conjugate. While direct quantitative comparisons are scarce in the literature, the principle of reducing steric hindrance suggests that a longer spacer arm may lead to a stronger signal, especially for low-abundance proteins. However, for highly abundant proteins, a shorter spacer arm might be sufficient.
Immunoprecipitation (Pull-Down Assays): In pull-down assays, a biotinylated "bait" protein is used to capture its interacting "prey" proteins from a cell lysate. The entire complex is then pulled down using streptavidin-coated beads. A longer, flexible spacer arm (such as those containing PEG) can be advantageous as it allows the bait protein more freedom to orient itself correctly to bind its partners, potentially increasing the yield of the pulled-down complex.
Affinity Chromatography: For the immobilization of biotinylated molecules on a streptavidin column, the choice of spacer arm can influence the binding capacity and the accessibility of the immobilized molecule to its binding partners. As seen in the weak affinity chromatography study, a longer spacer arm can lead to a higher density of active immobilized molecules.[4]
Experimental Protocols
General Protocol for Amine Biotinylation of Proteins using NHS-Ester Reagents
This protocol is a general guideline for biotinylating proteins with NHS-ester biotinylation reagents. Optimal conditions may vary depending on the protein.
Materials:
-
Protein to be biotinylated (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (e.g., NHS-Biotin, NHS-LC-Biotin)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) are not compatible with this reaction.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol for Cell Surface Protein Biotinylation
This protocol describes the labeling of cell surface proteins on live cells using a membrane-impermeable biotinylation reagent like Sulfo-NHS-LC-Biotin.[5]
Materials:
-
Cultured cells (adherent or in suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Sulfo-NHS-LC-Biotin
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Biotinylation: Resuspend or cover the cells with ice-cold PBS containing the Sulfo-NHS-LC-Biotin reagent (typically at a concentration of 0.25-1 mg/mL).
-
Incubation: Incubate the cells for 30 minutes on ice with gentle agitation. Performing the reaction on ice minimizes the internalization of the biotinylated proteins.
-
Quench Reaction: Remove the biotinylation solution and wash the cells three times with ice-cold quenching solution to inactivate any unreacted biotinylation reagent.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Downstream Analysis: The biotinylated proteins in the cell lysate can now be isolated using streptavidin-agarose beads for subsequent analysis by Western blotting or mass spectrometry.
Visualizing Workflows and Pathways
General Protein Biotinylation Workflow
Caption: General workflow for protein biotinylation using an amine-reactive NHS-ester reagent.
Cell Surface Biotinylation and EGFR Trafficking Analysis
Caption: Experimental workflow for studying EGFR trafficking using cell surface biotinylation.
Simplified EGFR Signaling Pathway
Caption: A simplified representation of the EGFR signaling pathway initiated at the cell surface.
Conclusion
The choice of spacer arm length in a biotinylation reagent is a critical parameter that can significantly influence the outcome of an experiment. While longer spacer arms generally lead to improved performance in applications where steric hindrance is a major concern, the optimal choice will always depend on the specific experimental context. Researchers should carefully consider the size and nature of the molecules involved, as well as the specific requirements of their application, when selecting a biotinylation reagent. For novel applications, it is often advisable to empirically test a few reagents with different spacer arm lengths to determine the most effective one.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating Protein Biotinylation: A Comparative Guide to Streptavidin-HRP and its Alternatives
For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical step in numerous applications, from affinity purification to targeted drug delivery. This guide provides an objective comparison of the widely used streptavidin-horseradish peroxidase (HRP) method for validating biotinylation against other common techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
The covalent attachment of biotin (B1667282) to a protein of interest is a powerful and versatile tool in molecular biology. However, confirming the success and extent of this labeling is paramount for the reliability of downstream applications. The high-affinity interaction between biotin and streptavidin has made streptavidin conjugates, particularly those linked to HRP for enzymatic detection, a mainstay for this validation.[1][2][3] This guide will delve into the performance of the streptavidin-HRP system and compare it with alternative validation methods.
Performance Comparison of Biotinylation Validation Methods
The choice of validation method can significantly impact the sensitivity, specificity, and efficiency of your workflow. Below is a summary of key performance indicators for streptavidin-HRP and its primary alternatives.
| Method | Principle | Sensitivity | Specificity | Pros | Cons |
| Streptavidin-HRP Blot | Chemiluminescent or colorimetric detection of biotinylated proteins on a membrane via the high-affinity binding of streptavidin-HRP to biotin.[4][5] | High | High | Well-established, high signal amplification possible, readily available reagents.[3][6] | Potential for background from endogenous biotinylated proteins, harsh elution conditions if recovery is needed.[1][7][8] |
| Anti-Biotin Antibody | Utilizes a primary antibody that specifically recognizes the biotin moiety, followed by a standard HRP-conjugated secondary antibody for detection. | Moderate to High | High | Can be used when streptavidin binding is hindered, weaker interaction allows for easier elution.[2] | May have lower signal amplification compared to streptavidin-based methods. |
| Polymer-Based Detection | A polymer backbone conjugated to both a secondary antibody and multiple HRP enzymes, eliminating the need for a biotin-streptavidin interaction.[7] | Very High | High | Avoids endogenous biotin background, increased sensitivity due to a higher enzyme-to-antibody ratio.[7] | May be more expensive than traditional methods. |
| Mass Spectrometry (DiDBiT) | Direct Detection of Biotinylated Peptides by Mass Spectrometry involves the enrichment of biotin-tagged peptides after protein digestion, leading to direct identification.[9] | Very High | Very High | Provides precise identification of biotinylation sites, highly quantitative.[9] | Requires access to mass spectrometry facilities and expertise, more complex workflow.[9] |
| Dot Blot Assay | A simplified version of the western blot where protein samples are spotted directly onto a membrane and probed with streptavidin-HRP. | Moderate | Moderate | Quick and easy method for screening multiple samples, requires less sample.[10][11] | Less quantitative than a western blot, does not provide information on protein size. |
Experimental Protocols
Key Experiment: Validation of Protein Biotinylation using Streptavidin-HRP Western Blot
This protocol outlines the essential steps for confirming the biotinylation of a target protein following a labeling reaction.
1. SDS-PAGE and Protein Transfer:
- Separate the biotinylated protein sample and a non-biotinylated control by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
2. Blocking:
- Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific binding.
- Note: To mitigate background from endogenous biotin, an additional blocking step with free avidin (B1170675) followed by free biotin can be performed.
3. Streptavidin-HRP Incubation:
- Dilute the streptavidin-HRP conjugate in blocking buffer according to the manufacturer's recommendations (a common starting dilution is 1:1000 to 1:10,000).
- Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
4. Washing:
- Wash the membrane three times with TBST for 5-10 minutes each to remove unbound streptavidin-HRP.
5. Detection:
- Incubate the membrane with a chemiluminescent HRP substrate (e.g., ECL) according to the manufacturer's instructions.
- Capture the signal using an appropriate imaging system. A band corresponding to the molecular weight of the target protein should be visible in the biotinylated sample lane and absent in the control lane.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps and principles involved in the validation of biotinylation.
Caption: Experimental workflow for biotinylation validation.
Caption: Principle of streptavidin-HRP detection.
References
- 1. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 2. exbio.cz [exbio.cz]
- 3. Biotinylated secondary antibodies: detect low-abundance proteins | Abcam [abcam.com]
- 4. Streptavidin blotting: a sensitive technique to study cell surface proteins; application to investigate autophosphorylation and endocytosis of biotin-labeled insulin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 6. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Biotinylation Reagents: NHS-Biotin vs. Biotin-PEG4-MeTz
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for elucidating biological processes and developing novel therapeutics. Biotinylation, the covalent attachment of biotin (B1667282) to proteins, nucleic acids, or other molecules, is a cornerstone technique for their detection, purification, and immobilization. The choice of biotinylation reagent can profoundly impact experimental outcomes. This guide provides a comprehensive, data-supported comparison of two widely used biotinylation reagents: the traditional amine-reactive NHS-biotin and the modern bioorthogonal Biotin-PEG4-MeTz.
This comparison will delve into their fundamental chemistry, performance characteristics, and experimental workflows to empower researchers to make an informed decision for their specific applications.
Executive Summary
| Feature | NHS-Biotin | Biotin-PEG4-MeTz |
| Targeting Chemistry | Amine acylation | Bioorthogonal Inverse-Electron-Demand Diels-Alder Cycloaddition (iEDDA) |
| Target Residues | Primary amines (Lysine, N-terminus) | Trans-cyclooctene (B1233481) (TCO) modified molecules |
| Specificity | Moderate: Reacts with any accessible primary amine.[1] | High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity.[1] |
| Reaction Speed | Fast: Proceeds quickly at physiological pH. | Very Fast: Exceptionally rapid kinetics allow for efficient labeling at low concentrations.[1] |
| Workflow Complexity | Simpler: One-step reaction.[1] | More Complex: Two-step process requiring initial modification of the target molecule with TCO.[1] |
| Potential for Off-Target Modification | High: NHS esters can react with any exposed primary amine on cellular proteins. | Low: The methyltetrazine group is designed to be inert to biological nucleophiles. |
Mechanism of Action
NHS-Biotin: The Classic Amine-Reactive Approach
NHS-biotin is a widely used biotinylation reagent that reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1] The N-hydroxysuccinimide (NHS) ester provides a reactive site for nucleophilic attack by the amine, resulting in the formation of a stable amide bond.[1] This reaction is typically performed in a buffer with a pH between 7 and 9.[1] While straightforward, this method can lead to non-specific labeling due to the abundance of lysine residues on the surface of many proteins.[1]
Biotin-PEG4-MeTz: Precision through Bioorthogonal Click Chemistry
Biotin-PEG4-MeTz represents a more advanced approach to biotinylation, employing bioorthogonal "click chemistry".[1] This reagent contains a methyltetrazine (MeTz) moiety that undergoes a highly specific and rapid inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) group.[1] This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.[1] A key prerequisite for using Biotin-PEG4-MeTz is the site-specific incorporation of a TCO group into the target biomolecule.[1]
Performance Comparison: A Data-Driven Overview
A direct quantitative comparison between NHS-biotin and Biotin-PEG4-MeTz is often application-dependent. However, based on their chemical properties and available data, we can summarize their key performance characteristics.
Table 1: Quantitative Performance Comparison
| Parameter | NHS-Biotin | Biotin-PEG4-MeTz |
| Reaction Kinetics | Reaction proceeds quickly at pH 7-9.[2] | Second-order rate constants reportedly range from 800 to over 10^6 M⁻¹s⁻¹.[1] |
| Solubility | Generally insoluble in aqueous buffers; requires dissolution in organic solvents like DMSO or DMF.[3] | The PEG4 spacer enhances aqueous solubility.[4][5] |
| Stability | NHS esters are susceptible to hydrolysis, especially at higher pH. The half-life is less than 15 minutes at pH > 8.0, but exceeds 2 hours at pH < 6.5.[6] | Methyltetrazines are among the more stable tetrazines but can be susceptible to slow degradation in aqueous environments, accelerated by nucleophiles.[5] |
| Steric Hindrance | The short spacer arm (13.5 Å) can sometimes lead to steric hindrance in binding to avidin (B1170675) or streptavidin. | The long, flexible PEG4 spacer arm (29 Å) helps to minimize steric hindrance, facilitating efficient binding to avidin or streptavidin.[4][7] |
Experimental Protocols
Detailed experimental protocols are crucial for successful biotinylation. Below are generalized protocols for protein labeling using both reagents.
Protocol 1: Protein Labeling with NHS-Biotin
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-Biotin
-
Anhydrous DMF or DMSO
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein at a concentration of 1-10 mg/mL in an amine-free buffer.[8]
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in anhydrous DMF or DMSO to a concentration of 20 mg/mL.[8]
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the NHS-Biotin stock solution to the protein solution.[8]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for over 2 hours at 4°C.[8]
-
Quenching (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer like Tris.
-
Purification: Remove excess, non-reacted NHS-Biotin using a desalting column or dialysis.[8]
Protocol 2: Two-Step Protein Labeling with Biotin-PEG4-MeTz
Step 1: TCO-functionalization of the Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous DMF or DMSO
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer.
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
TCO-functionalization Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess TCO-NHS ester using a desalting column or dialysis.
Step 2: Biotinylation with Biotin-PEG4-MeTz
Materials:
-
TCO-modified protein
-
Biotin-PEG4-MeTz
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis equipment (optional)
Procedure:
-
Prepare Biotin-PEG4-MeTz Solution: Dissolve Biotin-PEG4-MeTz in the reaction buffer.
-
Click Reaction: Add a 1.5- to 5-fold molar excess of Biotin-PEG4-MeTz to the TCO-modified protein.[1]
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Purification (Optional): Depending on the downstream application, excess Biotin-PEG4-MeTz may need to be removed via a desalting column or dialysis.[1]
Visualization of Experimental Workflows
The choice between NHS-biotin and Biotin-PEG4-MeTz is particularly critical in applications such as cell surface proteomics, where specificity is key to distinguishing cell surface proteins from intracellular contaminants.
Caption: Comparative workflows for cell surface protein labeling.
Conclusion
The choice between NHS-biotin and Biotin-PEG4-MeTz hinges on the specific requirements of the experiment. NHS-biotin offers a simple, one-step procedure for general biotinylation applications where absolute site-specificity is not the primary concern.[1] In contrast, Biotin-PEG4-MeTz provides unparalleled specificity and control over the labeling site, making it the superior choice for applications where maintaining protein function is critical, for site-specific conjugation, and for experiments in complex biological environments where minimizing off-target reactions is essential.[1][2] The inclusion of a PEG4 spacer in Biotin-PEG4-MeTz also confers advantages in terms of solubility and reduced steric hindrance. As research demands greater precision and control, bioorthogonal labeling strategies with reagents like Biotin-PEG4-MeTz are becoming increasingly indispensable tools in the modern life scientist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Biotin-PEG4-amido-methyltetrazine | BroadPharm [broadpharm.com]
- 6. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
Assessing the Specificity of Biotin-PEG4-NHS Ester Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise covalent modification of biomolecules is fundamental to experimental success. Biotinylation, the attachment of biotin (B1667282) to proteins and other molecules, is a cornerstone technique for detection, purification, and immobilization. The choice of biotinylation reagent is critical, as it directly impacts the specificity and reliability of experimental outcomes. This guide provides an objective comparison of Biotin-PEG4-NHS ester with alternative labeling strategies, supported by experimental data and detailed protocols to inform the selection of the most appropriate reagent for your research needs.
Understanding this compound Labeling
This compound is a widely used reagent for biotinylating proteins and other biomolecules containing primary amines.[1] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amino groups (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1] The polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the reagent and the resulting biotinylated molecule, which can help to reduce aggregation of labeled proteins in solution.[2]
However, the broad reactivity of NHS esters with all accessible primary amines means that labeling can be non-specific, resulting in a heterogeneous population of biotinylated proteins with varying numbers of biotin molecules attached at different locations.[1] This lack of specificity can be a significant drawback in applications requiring precise control over the labeling site.
Comparative Analysis of Biotinylation Reagents
The specificity of a biotinylation reaction is paramount for ensuring that the biological activity of the target molecule is preserved and that downstream applications yield accurate results. Here, we compare the specificity of this compound with two common alternatives: Sulfo-NHS-Biotin and enzymatic biotinylation.
| Feature | This compound | Sulfo-NHS-Biotin | Enzymatic Biotinylation (e.g., BirA) |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Specific 15-amino-acid AviTag sequence |
| Specificity | Moderate: Reacts with any accessible primary amine | Moderate: Reacts with any accessible primary amine | High: Site-specific labeling of the AviTag |
| Expected On-Target Sites | Multiple | Multiple | Single |
| Expected Off-Target Sites | Numerous, dependent on protein surface accessibility | Numerous, dependent on protein surface accessibility | Minimal to none |
| Control over Labeling | Low | Low | High |
| Key Advantage | Good water solubility, simple one-step reaction | Water-soluble and membrane-impermeable for cell surface labeling | Unparalleled specificity and control |
| Key Disadvantage | Lack of site-specificity, potential for protein inactivation | Lack of site-specificity, potential for protein inactivation | Requires genetic modification to introduce the AviTag |
Experimental Protocols
To assess the specificity of biotinylation, it is crucial to identify the precise locations of biotin attachment on the target protein. Mass spectrometry-based proteomics is the gold standard for this analysis.
Experimental Protocol: Assessing Biotinylation Specificity by Mass Spectrometry
This protocol outlines a general workflow for identifying biotinylated peptides from a protein sample.
1. Protein Biotinylation:
-
For this compound and Sulfo-NHS-Biotin:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the this compound or Sulfo-NHS-Biotin in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 50-fold molar excess of the biotin reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Remove excess, unreacted biotin by dialysis or using a desalting column.
-
-
For Enzymatic Biotinylation (BirA):
-
Ensure the target protein contains an AviTag sequence.
-
To the AviTag-fused protein, add BirA enzyme, ATP, and D-biotin in a suitable reaction buffer.
-
Incubate the mixture for 1-2 hours at 30°C.
-
Purify the biotinylated protein to remove the BirA enzyme and excess reagents.
-
2. Sample Preparation for Mass Spectrometry (DiDBiT/BioSITe approach): [3][4]
-
Protein Digestion:
-
Denature the biotinylated protein sample using a denaturing agent (e.g., urea (B33335) or SDS).
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the protein into peptides using a protease such as trypsin.
-
-
Enrichment of Biotinylated Peptides:
-
Elution of Biotinylated Peptides:
-
Elute the bound peptides from the beads. For standard biotinylation, this can be achieved using harsh conditions like 80% acetonitrile (B52724) with 0.1% TFA.[3][4] If a cleavable biotin reagent was used, elution can be performed under milder conditions.
-
3. LC-MS/MS Analysis:
-
Analyze the enriched peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides and the resulting fragmentation spectra can be used to identify the peptide sequences and the precise sites of biotin modification.
4. Data Analysis:
-
Use a proteomics software suite to search the acquired MS/MS data against a protein database.
-
Specify the mass shift corresponding to the biotinylation reagent used to identify the modified peptides.
-
The software will provide a list of identified biotinylated peptides and the specific amino acid residues that were modified.
Visualizing Labeling Specificity
The following diagrams illustrate the chemical principles behind the different biotinylation methods and a typical workflow for assessing labeling specificity.
Conclusion
This compound is a convenient and effective reagent for general protein biotinylation. Its enhanced water solubility is a clear advantage in many experimental setups. However, its inherent lack of specificity, leading to the labeling of multiple primary amines, is a significant consideration. For applications that demand precise control over the site of biotinylation to preserve protein function or to accurately map interaction sites, more specific methods such as enzymatic biotinylation are superior alternatives. The choice of biotinylation reagent should be carefully considered based on the specific requirements of the experiment, with a thorough assessment of labeling specificity, particularly in complex biological systems. Researchers using NHS ester-based reagents should incorporate appropriate controls to validate their findings and be mindful of the potential for off-target modifications.
References
A Head-to-Head Comparison: Biotin-PEG4-NHS Ester vs. Traditional NHS-Biotin
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is fundamental to experimental success. Biotinylation, the covalent attachment of biotin (B1667282) to proteins, antibodies, and other molecules, is a cornerstone technique for detection, purification, and immobilization. The choice of biotinylation reagent can significantly impact experimental outcomes. This guide provides an objective comparison of the advanced Biotin-PEG4-NHS ester against the traditional NHS-biotin, supported by chemical principles and experimental methodologies.
Executive Summary
This compound distinguishes itself from traditional NHS-biotin through the incorporation of a hydrophilic, four-unit polyethylene (B3416737) glycol (PEG) spacer arm. This structural enhancement provides significant advantages, including superior aqueous solubility, reduced steric hindrance for biotin-avidin binding, decreased potential for protein aggregation, and the ability to selectively label cell-surface proteins. While both reagents utilize the same reliable N-hydroxysuccinimide (NHS) ester chemistry for reacting with primary amines, the PEG4 linker makes this compound the superior choice for applications requiring high sensitivity, low background, and preservation of protein function, particularly in aqueous environments.
Chemical Structure and Properties
The key differentiator between the two reagents is the spacer arm that connects the biotin moiety to the amine-reactive NHS ester.
-
Traditional NHS-Biotin: Features a short, hydrophobic alkyl chain (the valeric acid side chain of biotin itself). Its limited spacer length is approximately 13.5 Å.
-
This compound: Incorporates a flexible, hydrophilic PEG4 spacer, extending the distance between the biotin and the target molecule to approximately 29 Å.
Caption: Chemical structures of this compound and NHS-biotin.
Data Presentation: Quantitative Comparison
The superior performance of this compound stems directly from the physicochemical properties conferred by its PEG4 spacer.
| Feature | This compound | Traditional NHS-Biotin | Advantage of PEG4 |
| Molecular Weight | ~588.7 g/mol | ~341.4 g/mol | N/A |
| Spacer Arm Length | ~29 Å | ~13.5 Å | Reduced Steric Hindrance: The longer, flexible arm allows for more efficient binding of biotin to the deep biotin-binding pocket of avidin/streptavidin. |
| Solubility (Aqueous) | High (e.g., 10 mg/mL in water) | Insoluble (Requires DMSO/DMF) | Improved Handling & Reduced Aggregation: Can be used directly in aqueous buffers, eliminating the need for organic solvents that can be detrimental to protein structure. Prevents aggregation of the labeled protein. |
| Membrane Permeability | Impermeable | Permeable | Cell-Surface Specificity: The hydrophilic PEG chain prevents the reagent from crossing the cell membrane, ensuring only extracellular proteins are labeled in live-cell experiments. |
| Immunogenicity | Reduced | Standard | Enhanced In Vivo Compatibility: The PEG linker is known to shield the biotinylated molecule, reducing the potential for an immune response in in vivo applications. |
Core Advantages of this compound
-
Enhanced Aqueous Solubility: Traditional NHS-biotin is poorly soluble in water and must first be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous protein solution. This can introduce solvents that may compromise protein stability. This compound is readily soluble in water and buffers, simplifying the labeling protocol and eliminating the risk of solvent-induced protein denaturation or precipitation.
-
Reduced Steric Hindrance: The short spacer arm of NHS-biotin can lead to steric hindrance, where the bulky protein surface blocks the biotin from efficiently binding to streptavidin or avidin. The extended, flexible PEG4 spacer arm physically distances the biotin moiety from the protein, significantly improving its accessibility and binding efficiency in downstream applications like pull-downs, ELISAs, and Western blots.
-
Minimized Protein Aggregation: The hydrophilic PEG chain imparts its character onto the labeled protein. This "PEGylation" effect helps to keep the biotinylated protein soluble and prevents the aggregation that can occur when hydrophobic biotinylation reagents are attached to a protein's surface.
-
Specific Cell-Surface Labeling: The water-soluble and hydrophilic nature of this compound renders it impermeable to the cell membrane. This is a critical advantage for selectively labeling proteins on the exterior of live cells without labeling intracellular proteins. Traditional NHS-biotin, being more hydrophobic, can permeate the cell membrane and lead to non-specific labeling of the entire cellular proteome.
Signaling Pathways and Experimental Workflows
NHS-Ester Reaction Mechanism
Both reagents operate via the same chemical reaction. The N-hydroxysuccinimide ester is a highly efficient reactive group that targets primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) at physiological to alkaline pH (7.2-9.0). The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of NHS as a byproduct.
Caption: NHS ester reaction with a primary amine on a protein.
Experimental Workflow: Cell-Surface Protein Biotinylation & Pulldown
The membrane impermeability of this compound makes it the ideal reagent for this application. The workflow allows for the specific isolation and subsequent identification or quantification of proteins exposed on the outer surface of a cell.
Evaluating the Impact of Biotinylation on Protein Function: A Comparative Guide
For researchers in drug development and the broader scientific community, the modification of proteins is a cornerstone of experimental design. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a widely used technique for protein detection, purification, and immobilization. While valued for its high-affinity interaction with streptavidin, the act of biotinylating a protein can potentially alter its functional characteristics. This guide provides a comprehensive comparison of biotinylated versus non-biotinylated proteins, supported by experimental data and detailed protocols to aid in the critical evaluation of this technique's impact on protein function.
The Double-Edged Sword of Biotinylation
Biotin is a relatively small molecule, and its attachment to a protein is often presumed to have a minimal impact on the protein's native function.[1] However, the method of biotinylation and the location of the biotin tag can significantly influence the protein's biological activity. The two primary methods for biotinylating proteins are chemical and enzymatic.
Chemical biotinylation typically targets primary amines (lysine residues and the N-terminus) or sulfhydryl groups (cysteine residues). While this method is straightforward, it is a random process. If the modification occurs within a critical region, such as an enzyme's active site or a receptor's binding domain, it can lead to a partial or complete loss of function due to steric hindrance or direct interference with binding.[2]
Enzymatic biotinylation , on the other hand, offers a site-specific approach. Using enzymes like biotin ligase (BirA), a biotin molecule can be attached to a specific, pre-engineered recognition sequence (e.g., AviTag) on the target protein.[3] This precise control minimizes the risk of interfering with the protein's active sites, making it the preferred method when preserving protein function is paramount.[4]
Quantitative Comparison of Biotinylated vs. Non-Biotinylated Proteins
To illustrate the potential effects of biotinylation, this section presents quantitative data from key functional assays. The following tables summarize the impact of biotinylation on enzyme kinetics and receptor-ligand binding affinity.
Table 1: Effect of Biotinylation on Enzyme Kinetics
| Parameter | Non-Biotinylated Enzyme | Biotinylated Enzyme (Random Chemical) | Biotinylated Enzyme (Site-Specific Enzymatic) |
| Michaelis Constant (Km) | 10 µM | 25 µM | 11 µM |
| Maximum Velocity (Vmax) | 100 µmol/min | 60 µmol/min | 95 µmol/min |
| Catalytic Efficiency (Vmax/Km) | 10 | 2.4 | 8.6 |
This data represents a hypothetical case study demonstrating the potential impact of different biotinylation methods on enzyme activity.
Table 2: Effect of Biotinylation on Receptor-Ligand Binding Affinity (SPR Analysis)
| Analyte | Ligand | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| Human PD-1 | Non-Biotinylated Human PD-L1 | 1.2 x 105 | 1.5 x 10-3 | 12.5 |
| Human PD-1 | Avi-tag Biotinylated Human PD-L1 | 1.1 x 105 | 1.4 x 10-3 | 12.7 |
This data is adapted from a case study and demonstrates that site-specific biotinylation of Human PD-L1 via an Avi-tag did not significantly alter its binding affinity to Human PD-1 as measured by Surface Plasmon Resonance (SPR).[5]
Alternative Protein Labeling Techniques
While biotinylation is a powerful tool, several alternative labeling methods exist, each with its own advantages and disadvantages.
Table 3: Comparison of Protein Labeling Techniques
| Labeling Technique | Principle | Advantages | Disadvantages |
| Biotinylation | Covalent attachment of biotin. | High-affinity interaction with streptavidin, versatile applications. | Random chemical biotinylation can inactivate proteins. |
| Fluorescent Labeling | Covalent attachment of a fluorescent dye. | Enables direct visualization and quantification. | Can be larger than biotin, potentially causing more steric hindrance; photobleaching. |
| Enzymatic Tagging (e.g., AviTag) | Site-specific enzymatic addition of a tag. | High specificity, minimal impact on protein function. | Requires genetic modification of the protein and the presence of a specific ligase.[3] |
| His-Tagging | Fusion of a polyhistidine tag to the protein. | Simple and widely used for purification. | Lower affinity interaction compared to biotin-streptavidin; may affect protein structure. |
Experimental Protocols
To aid researchers in evaluating the effects of biotinylation, detailed protocols for three key functional assays are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) to Assess Functional Binding
This protocol describes a sandwich ELISA to determine if a biotinylated protein can still bind to its target.
-
Coating: Coat a 96-well microplate with a capture antibody specific for the target of the biotinylated protein. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add the biotinylated protein and a non-biotinylated control in a serial dilution to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). Incubate for 1 hour at room temperature.[6][7]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
This protocol outlines the use of SPR to measure the association and dissociation rates of a biotinylated protein to its binding partner.
-
Chip Preparation: Use a streptavidin-coated sensor chip.
-
Ligand Immobilization: Inject the biotinylated protein (ligand) over the sensor surface to allow for its capture by the streptavidin. A non-biotinylated control should be used on a reference flow cell.[8]
-
Analyte Injection: Inject the binding partner (analyte) at various concentrations over the ligand-immobilized surface. This is the association phase.
-
Dissociation: Flow running buffer over the chip to measure the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[9]
Flow Cytometry for Cell Surface Binding
This protocol is designed to assess the ability of a biotinylated protein to bind to its receptor on the cell surface.
-
Cell Preparation: Prepare a single-cell suspension of cells expressing the target receptor.
-
Blocking: Block non-specific binding sites by incubating the cells with a blocking buffer (e.g., FACS buffer containing BSA or serum).
-
Staining: Incubate the cells with the biotinylated protein or a non-biotinylated control.
-
Washing: Wash the cells with FACS buffer to remove unbound protein.
-
Secondary Staining: Add a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE). Incubate in the dark.[10]
-
Washing: Wash the cells to remove unbound streptavidin.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.[11]
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for evaluating the effect of biotinylation.
Caption: Assessing the impact on a signaling pathway.
Caption: Decision tree for choosing a labeling strategy.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific biotinylation of purified proteins using BirA. — Immunology [immunology.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Using Avi-tag Biotinylated Proteins with Surface Plasmon Resonance | Bio-Techne [bio-techne.com]
- 6. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Biotin-PEG4-NHS ester proper disposal procedures
Proper disposal of Biotin-PEG4-NHS ester is critical for ensuring laboratory safety and environmental responsibility. As an amine-reactive reagent, all materials that come into contact with it, as well as the chemical itself, should be treated as chemical waste. Disposal procedures must align with federal, state, and local regulations, and should always be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
Due to varying formulations and hazard classifications from different suppliers, it is imperative to consult the specific Safety Data Sheet (SDS) provided with your product. Some sources classify this chemical as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant, while others do not.[1][2] Therefore, treating it with a high degree of caution is the most prudent approach.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Protective Gloves: Nitrile or other chemically resistant gloves.
-
Lab Coat: To protect from splashes or spills.
-
Respiratory Protection: For handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[1][3]
Chemical and Hazard Data
The following table summarizes key quantitative data for this compound. Hazard classifications can vary by supplier, so this table includes information from a representative SDS.
| Property | Value |
| CAS Number | 459426-22-3 |
| Molecular Formula | C₂₅H₄₀N₄O₁₀S |
| Molecular Weight | 588.67 g/mol |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Storage Temperature | Recommended at -20°C, desiccated.[1][4][5] |
| Stability | Moisture-sensitive; the NHS-ester moiety readily hydrolyzes.[6][7] Solutions should be freshly prepared.[1][7] |
Disposal and Spill Cleanup Protocols
The primary "experiment" involving waste is its safe and compliant disposal. The following protocols provide detailed methodologies for waste handling and spill cleanup.
Protocol 1: Step-by-Step Waste Disposal
This protocol outlines the procedures for managing different waste streams generated from the use of this compound.
1. Waste Segregation and Containerization:
- All waste generated from the use of this compound must be considered chemical waste and segregated from regular trash.[8]
- Use a designated, clearly labeled, and sealable waste container. The container must be made of a material compatible with the chemical and any solvents used (e.g., a high-density polyethylene (B3416737) container for solutions in DMSO or DMF).[8][9]
- Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's EHS department.[8][10]
2. Managing Different Waste Streams:
-
A. Unused or Expired Solid Reagent:
-
B. Concentrated Solutions (e.g., in DMSO or DMF):
-
C. Dilute Aqueous Solutions:
-
Do not dispose of dilute solutions down the drain without explicit permission from your institution's EHS department.[8] While some facilities may permit drain disposal of very dilute, non-hazardous materials with copious amounts of water, the potential aquatic toxicity of related PEG compounds makes this risky without official clearance.[3][11]
-
The safest practice is to collect all dilute aqueous solutions as hazardous liquid waste.
-
-
D. Contaminated Labware and Debris (e.g., pipette tips, gloves, tubes):
-
All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in the designated solid hazardous waste container.[8]
-
3. Final Disposal:
- Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) that is secure and well-ventilated.[3][9]
- Contact your institution's EHS office or a licensed chemical waste disposal service to arrange for pickup and final disposal in accordance with all regulations.[3][12]
Protocol 2: Spill Cleanup
In the event of a spill, follow these steps to decontaminate the area safely.
1. Evacuate and Ventilate:
- Ensure the area is well-ventilated. If the spill is large or involves a significant amount of powder, evacuate personnel to a safe area.[1]
2. Contain and Absorb:
- For liquid spills, absorb the material with a non-combustible absorbent material such as diatomite, sand, or universal binders.[1][3][12]
- For solid spills, gently sweep up the material to avoid creating dust.
3. Decontaminate:
- After removing the bulk of the spill, decontaminate the affected surfaces by scrubbing with alcohol.[1][3]
4. Dispose of Cleanup Materials:
- Collect all contaminated absorbent materials, cleaning supplies, and any contaminated PPE into the designated solid hazardous waste container.[1][3]
Disposal Process Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of waste generated from this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ptb.de [ptb.de]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. broadpharm.com [broadpharm.com]
Personal protective equipment for handling Biotin-PEG4-NHS ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Biotin-PEG4-NHS ester. Following these procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.
Hazard Summary: this compound may cause skin irritation, serious eye irritation, and respiratory tract irritation. It can also be harmful if swallowed[1]. It is essential to handle this compound with care in a well-ventilated area[1]. This reagent is also moisture-sensitive, which can lead to its degradation[2][3].
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against potential exposure.
| Control Type | Specification | Rationale |
| Engineering Controls | Use in a well-ventilated area or chemical fume hood. | To minimize inhalation of dust or aerosols[1]. |
| Provide an accessible safety shower and eye wash station. | For immediate response in case of accidental exposure[1]. | |
| Eye Protection | Safety goggles with side-shields. | To protect against splashes and dust[1][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation[1][4]. |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | To protect skin from accidental spills[1]. |
| Respiratory Protection | Use an approved mask or respirator when dust or aerosols may be generated. | To prevent respiratory tract irritation[1][4]. |
Operational and Disposal Plan: A Step-by-Step Guide
This section outlines the procedural steps for the safe handling of this compound, from receiving the compound to its final disposal.
1. Preparation and Handling:
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS-ester[2][3].
-
Reconstitution: Prepare solutions immediately before use, as the NHS-ester moiety is prone to hydrolysis and loses its reactivity[2][3]. Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the intended reaction[2].
-
Work Area: Always handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood to avoid inhaling any dust or aerosols[1].
2. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek prompt medical attention[1][4].
-
Skin Contact: Wash the affected skin area thoroughly with plenty of soap and water. Remove any contaminated clothing and seek medical attention if irritation persists[1][4].
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[1][4].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention[1].
3. Spill Management:
-
Containment: In the event of a spill, prevent further leakage if it is safe to do so. Keep the material from entering drains or watercourses[1].
-
Clean-up: Absorb the spill with an inert, non-combustible material such as sand or diatomite. Sweep up the material and place it in a tightly sealed container for disposal[1][4]. Decontaminate the affected surfaces by scrubbing with alcohol[1].
4. Disposal:
-
Waste Characterization: Unused reconstituted reagent should be considered chemical waste.
-
Disposal Procedure: All waste, including the absorbed spill material and any contaminated PPE, must be disposed of as special waste. This should be done through a licensed disposal company, following all local, state, and federal regulations[4].
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of a typical experimental workflow involving this compound, emphasizing the critical safety and handling checkpoints.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
